Chondroitin
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Several studies have shown that proteoglycan synthesis in vitro increases when chondroitin is added to cultures of chondrocytes and synoviocytes. The mechanism by which this occurs is unknown, but increased RNA synthesis has been observed, as well as TNF-alpha inhibition and IL-1beta antagonism. Articular cartilage is catabolized by proteinases and elastases that are elaborated from chondrocytes and leukocytes, respectively. In both in vitro and in vivo studies with rodents, a modest decrease in elastase activity was seen following chondroitin administration. A similar chondroitin effect on neutral proteases has also been observed. The mechanism of this apparent inhibitory effect of chondroitin may be ionic disruption at the catalytic site of the enzyme. Chondroitin-6-sulfate may be more potent than chondroitin-4-sulfate. /Chondroitin sulfate/ It is believed that chrondroitin sulfate's possible efficacy in osteoarthritis derives from the fact that it is one of the two most abundant glycosaminoglycans (GAGs) in articular cartilage. Supplementation with the GAG seems, in part at least, to confer chondroprotection through its inhibitory action on some of the enzymes that damage cartilage. Further, by inhibiting other enzymes that can block transport of nutrients that nourish cartilage, this GAG may promote cartilage replacement. /Chondrotin sulfate/ |
|---|---|
CAS No. |
9007-27-6 |
Molecular Formula |
C14H21NO11 |
Molecular Weight |
379.32 g/mol |
IUPAC Name |
(3R,4R)-2-[(2R,3S,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7-,8+,9-,10+,11-,13-,14?/m1/s1 |
InChI Key |
DLGJWSVWTWEWBJ-HGGSSLSASA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)OC2[C@@H]([C@@H](C=C(O2)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O |
Origin of Product |
United States |
Molecular Architecture and Structural Heterogeneity of Chondroitin
Core Disaccharide Unit Composition and Linkages
The fundamental backbone of the chondroitin polysaccharide is an unbranched chain composed of repeating disaccharide units. frontiersin.orgresearchgate.netresearchgate.net Each unit consists of two alternating monosaccharides: D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). fujifilm.comdrugbank.comnih.gov
These sugar residues are linked together by alternating β(1→3) and β(1→4) glycosidic bonds. acs.orgsigmaaldrich.com Specifically, the structure is characterized by a β(1→3) linkage between D-glucuronic acid and N-acetylgalactosamine, and a β(1→4) linkage connecting the N-acetylgalactosamine of one disaccharide to the D-glucuronic acid of the next. researchgate.netacs.org This repeating sequence, formally represented as [→4)-β-GlcA-(1→3)-β-GalNAc-(1→], forms the this compound polymer. acs.org The entire this compound sulfate (B86663) chain is attached to a specific serine residue of a core protein via a tetrasaccharide linkage region, typically composed of D-glucuronyl-D-galactosyl-D-galactosyl-D-xylosyl. ontosight.aicapes.gov.brmdpi.comnih.gov
Sulfation Patterns and Stereochemistry
The remarkable functional diversity of this compound is largely encoded by its sulfation patterns. acs.orgmdpi.com The process of sulfation, which involves the addition of sulfate groups (SO₃⁻) to specific hydroxyl positions on the disaccharide units, is catalyzed by a family of enzymes known as sulfotransferases in the Golgi apparatus. mdpi.comnih.govresearchgate.net This modification introduces negative charges, creating a highly anionic polymer capable of interacting with a wide array of proteins. frontiersin.orgmdpi.com
Sulfation of the this compound backbone does not occur randomly but at specific carbon positions on the GlcA and GalNAc residues. frontiersin.orgresearchgate.net The most common sites for sulfation are the carbon-4 (C4) and carbon-6 (C6) positions of the N-acetylgalactosamine (GalNAc) unit. frontiersin.orgnih.govfrontiersin.org Sulfation can also occur, though less commonly in many tissues, at the carbon-2 (C2) position of the D-glucuronic acid (GlcA) residue. frontiersin.orgnih.govacs.org
The position of these sulfate groups defines the different types of this compound sulfate (CS):
This compound Sulfate A (CS-A) is characterized by a sulfate group at the C4 position of GalNAc. frontiersin.orgresearchgate.netannualreviews.org
This compound Sulfate C (CS-C) has a sulfate group at the C6 position of GalNAc. frontiersin.orgresearchgate.netannualreviews.org
These monosulfated units are the most prevalent forms found in terrestrial animals. acs.orgcsic.es The specific enzymes responsible, such as this compound 4-O-sulfotransferases (C4STs) and this compound 6-O-sulfotransferases (C6STs), catalyze the transfer of sulfate from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the respective positions on the GalNAc residue. mdpi.comane.pl
Beyond monosulfation, this compound chains can exhibit more complex polysulfation patterns, where disaccharide units contain two or even three sulfate groups. frontiersin.orgoup.com These highly sulfated structures are less common but are critical components of specific biological recognition sites. They are found more frequently in marine species compared to terrestrial animals. wikipedia.orgcsic.esmdpi.com
Examples of di-sulfated disaccharides include:
This compound Sulfate D (CS-D) , which is sulfated at the C2 position of GlcA and the C6 position of GalNAc (GlcA2S-GalNAc6S). frontiersin.orgresearchgate.netnih.gov
This compound Sulfate E (CS-E) , which is sulfated at both the C4 and C6 positions of GalNAc (GlcA-GalNAc4S6S). frontiersin.orgresearchgate.netnih.gov
Rare, tri-sulfated units have also been identified, such as a disaccharide sulfated at the C2 position of GlcA and the C4 and C6 positions of GalNAc (GlcA2S-GalNAc4S6S). frontiersin.orgoup.com The biosynthesis of these structures involves sequential enzymatic actions; for instance, the formation of an E-unit requires the action of an N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) on a pre-existing A-unit. ane.pl
The specific arrangement and combination of non-sulfated, monosulfated, and polysulfated disaccharides along the this compound chain create a "sulfation code". acs.orgmdpi.com This code is not a random assortment of modifications but a precise sequence that imparts specific biological information, dictating the molecule's three-dimensional structure and its ability to interact with a vast range of proteins. frontiersin.orgmdpi.com
The charge density and the precise positioning of sulfate groups are the primary factors that control the binding affinity and specificity of this compound sulfate to target proteins, such as growth factors, cytokines, cell surface receptors, and adhesion molecules. frontiersin.org For example, highly sulfated CS-D and CS-E units are known to interact with growth factors to promote neuron growth, a function not shared by the more common CS-A and CS-C forms. frontiersin.org This specificity demonstrates that the sulfation pattern acts as a molecular language, regulating critical biological processes including cell adhesion, proliferation, differentiation, and tissue morphogenesis. frontiersin.orgfrontiersin.orgresearchgate.net
Epimerization and Dermatan Sulfate Formation
A further layer of structural complexity is introduced through the process of epimerization. Within the Golgi apparatus, specific enzymes called this compound-glucuronate C5-epimerases (like DS-epi1 and DS-epi2) can act on the already-formed this compound polymer. nih.govnih.govglyconovo.com These enzymes catalyze the conversion of D-glucuronic acid (GlcA) residues into their C5 epimer, L-iduronic acid (IdoA). nih.govnih.govresearchgate.net
This stereochemical change transforms the this compound sulfate chain into dermatan sulfate (DS), which is also known as this compound sulfate B (CS-B). reactome.orgnih.govnih.gov The epimerization process is often incomplete, resulting in hybrid chains that contain both GlcA and IdoA residues. nih.govresearchgate.netfrontiersin.org The presence of the conformationally flexible IdoA residue significantly alters the shape and biological properties of the polysaccharide chain, allowing it to engage in different protein interactions compared to this compound sulfate. nih.gov Therefore, dermatan sulfate is not a distinct polysaccharide but rather a modified form of this compound, adding another dimension to its structural and functional heterogeneity. reactome.orgresearchgate.net
Data Tables
Table 1: Common this compound Sulfate Disaccharide Units and Their Sulfation Patterns
| Abbreviation | Full Name | Sulfation Position on GlcA | Sulfation Position on GalNAc |
|---|---|---|---|
| CS-O | This compound (non-sulfated) | None | None |
| CS-A | This compound 4-sulfate | None | C4 |
| CS-C | This compound 6-sulfate | None | C6 |
| CS-D | This compound 2,6-sulfate | C2 | C6 |
| CS-E | This compound 4,6-sulfate | None | C4, C6 |
| CS-B | Dermatan Sulfate | IdoA (epimer of GlcA) | C4 |
| - | This compound 2,4-sulfate | C2 | C4 |
| - | Trisulfated Unit | C2 | C4, C6 |
Data sourced from multiple references. frontiersin.orgresearchgate.netnih.govfrontiersin.organnualreviews.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3'-phosphoadenosine 5'-phosphosulfate (PAPS) |
| Alanine |
| This compound |
| This compound Sulfate |
| This compound Sulfate A (CS-A) |
| This compound Sulfate B (CS-B) |
| This compound Sulfate C (CS-C) |
| This compound Sulfate D (CS-D) |
| This compound Sulfate E (CS-E) |
| D-Galactose |
| D-Glucuronic Acid (GlcA) |
| D-Xylose |
| Dermatan Sulfate (DS) |
| L-Iduronic Acid (IdoA) |
| N-Acetyl-D-galactosamine (GalNAc) |
| Serine |
| Sulfate (SO₃⁻) |
GlcA to L-Iduronic Acid (IdoA) Conversion
A key modification in the this compound backbone is the enzymatic conversion of D-glucuronic acid (GlcA) to its C-5 epimer, L-iduronic acid (IdoA). wikipedia.orgopenbiochemistryjournal.com This process is catalyzed by enzymes known as dermatan sulfate epimerases (DS-epimerases), with two identified in vertebrates: DS-epi1 and DS-epi2. researchgate.netnih.gov The presence of IdoA residues technically transforms the polysaccharide into dermatan sulfate (formerly this compound sulfate B), and these residues impart greater flexibility to the chain. researchgate.netplos.org
The epimerization of GlcA to IdoA is a post-polymerization modification, meaning it occurs after the GlcA monosaccharide has been incorporated into the growing polysaccharide chain. nih.govoup.com The extent of this conversion is highly variable, ranging from a single IdoA residue to nearly complete conversion along the chain. researchgate.netnih.gov This variability results in domains with different compositions, including clusters of IdoA known as IdoA blocks, alternating IdoA/GlcA sequences, and isolated IdoA residues interspersed within regions of unmodified GlcA. researchgate.netnih.govplos.org The formation of IdoA blocks is particularly dependent on the high expression of DS-epimerases, especially DS-epi1, in conjunction with dermatan-specific 4-O-sulfotransferase 1 (D4ST1). researchgate.netnih.gov
Hybrid this compound/Dermatan Sulfate Chains
The variable epimerization of GlcA to IdoA results in the formation of hybrid this compound/dermatan sulfate (CS/DS) chains. researchgate.netfrontiersin.org These hybrid structures, containing both GlcA and IdoA, are common and contribute significantly to the structural and functional diversity of these glycosaminoglycans. frontiersin.orgmdpi.comcapes.gov.br The arrangement of GlcA and IdoA residues within a single chain can create specific binding sites for various proteins, thereby modulating numerous biological processes. frontiersin.orgfrontiersin.org For instance, CS/DS hybrid chains have been identified in various tissues and are involved in cell signaling, tissue development, and the pathogenesis of diseases. capes.gov.brnih.gov The term CS/DS is used to reflect the hybrid nature of these galactosaminoglycan chains. researchgate.netnih.gov
Polymeric Chain Length and Molecular Weight Variability
The length of this compound sulfate chains is not uniform, leading to considerable variability in molecular weight. wikipedia.orgmdpi.com A single this compound chain can be composed of over 100 individual sugar units. wikipedia.org The molecular weight of naturally occurring this compound sulfate can range from 50 to 100 kDa. mdpi.com However, commercial extraction processes can lead to some degradation, resulting in molecular weights typically between 10 and 40 kDa. mdpi.com
The source of the this compound sulfate also influences its chain length and molecular weight. For example, this compound sulfate from marine sources, such as sharks, tends to have longer chains with molecular weights up to 70 kDa, whereas terrestrial sources generally yield chains with molecular weights below 45 kDa. wikipedia.orgmdpi.com Studies on this compound sulfate from various animal cartilages (bovine, porcine, chicken, shark, and skate) have demonstrated this variability, with shark and skate this compound sulfates exhibiting considerably higher molecular weights (50–70 kDa) compared to those from bovine, porcine, and chicken (14–26 kDa). mdpi.com The existence of multiple polymerizing enzymes contributes to this variability in chain length. openbiochemistryjournal.com
Biosynthesis and Regulation of Chondroitin Polysaccharide Assembly
Enzymatic Machinery for Chondroitin Chain Elongation
The assembly of the this compound polysaccharide chain is a multi-step process initiated after the formation of a common tetrasaccharide linkage region attached to a core protein. nih.gov This linkage region, GlcAβ1-3Galβ1-3Galβ1-4Xyl, serves as the primer for polymerization. nih.gov The elongation of the this compound backbone consists of the alternating addition of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues. glycoforum.gr.jp
Glycosyltransferases
The synthesis of the this compound chain begins with the creation of a specific linkage tetrasaccharide covalently attached to serine residues of a core protein. nih.gov This process is catalyzed by a series of distinct glycosyltransferases.
The initiation of the entire structure begins in the endoplasmic reticulum with the transfer of a xylose (Xyl) residue to the core protein by UDP-Xyl Transferase (Xylosyltransferase). nih.gov Following this, the chain is extended in the Golgi apparatus by the sequential addition of two galactose (Gal) residues, catalyzed by UDP-Gal Transferase I (Galactosyltransferase I) and UDP-Gal Transferase II (Galactosyltransferase II). nih.govopenbiochemistryjournal.com The linkage region is completed by the addition of a glucuronic acid (GlcA) residue by UDP-GlcA Transferase I (Glucuronyltransferase I). openbiochemistryjournal.com The addition of the first N-acetylgalactosamine (GalNAc) to this linker region, catalyzed by a specific N-acetylgalactosaminyl transferase (GalNAcT-I), is the committed step that directs the synthesis towards this compound rather than other glycosaminoglycans like heparan sulfate (B86663). nih.govglycoforum.gr.jpane.pl
| Enzyme Category | Specific Enzyme | Function | Location |
| Glycosyltransferases | UDP-Xyl Transferase | Initiates linkage region by adding Xylose to the core protein. nih.gov | Endoplasmic Reticulum |
| UDP-Gal Transferase I | Adds the first Galactose residue to the linkage region. nih.govopenbiochemistryjournal.com | Golgi Apparatus | |
| UDP-Gal Transferase II | Adds the second Galactose residue to the linkage region. nih.govopenbiochemistryjournal.com | Golgi Apparatus | |
| UDP-GlcA Transferase I | Completes the linkage region by adding a Glucuronic Acid residue. openbiochemistryjournal.com | Golgi Apparatus | |
| N-acetylgalactosaminyl transferase I (GalNAcT-I) | Adds the first GalNAc residue, initiating the this compound chain. nih.govglycoforum.gr.jp | Golgi Apparatus |
This compound Synthases and this compound Polymerizing Factor
The repetitive disaccharide region of the this compound backbone is generated by the alternate additions of GlcA and GalNAc. glycoforum.gr.jp This polymerization is carried out by a group of enzymes known as this compound synthases and the this compound polymerizing factor, which often work in concert. nih.govresearchgate.net To date, six glycosyltransferases have been identified as being involved in the biosynthesis of the this compound chain. nih.govnih.gov
These enzymes can form various complexes, and the specific combination of enzymes influences the resulting chain length of the polysaccharide. nih.govopenbiochemistryjournal.com The key enzymes include:
This compound Synthase-1 (CHSY1/CSS1) : Possesses both β1,3-glucuronyltransferase and β1,4-N-acetylgalactosaminyltransferase activities and plays a role in both the initiation and extension of the this compound chain. nih.govfrontiersin.org
This compound Synthase-2 (CHSY2/CSS3) : Interacts with other synthases to form complexes responsible for this compound polymerization. portlandpress.com
This compound Synthase-3 (CHSY3/CSS2) / this compound Polymerizing Factor (ChPF) : This enzyme, also known as this compound Polymerizing Factor (ChPF), is critical for achieving efficient polymerization. nih.govnih.gov Co-expression of ChPF with CHSY1 results in significantly longer this compound chains than when either enzyme acts alone. openbiochemistryjournal.com It is thought to play a major role in the extension of the chain. nih.gov Two variants of this enzyme exist, CSS2A and CSS2B, which can facilitate or inhibit biosynthesis, respectively. nih.gov
Research indicates that the complex of CHSY1 and ChPF (CSS2) has the strongest polymerizing activity and is believed to play the major role in this compound sulfate biosynthesis in vivo. nih.govnih.gov Different combinations of these enzymes can form complexes that produce chains of varying lengths. For instance, the complex of CHSY1 and ChPF produces longer chains than the complex of CHSY2 and ChPF. portlandpress.com
| Enzyme | Aliases | Key Function(s) |
| This compound Synthase-1 | CHSY1, CSS1 | Possesses dual glycosyltransferase activity; involved in chain initiation and elongation. nih.govfrontiersin.org |
| This compound Synthase-2 | CHSY2, CSS3 | Interacts with CHSY1 or ChPF to form polymerizing complexes. portlandpress.com |
| This compound Polymerizing Factor | ChPF, CHSY3, CSS2 | Forms complexes with synthases to augment polymerase activity and chain elongation. nih.govresearchgate.netportlandpress.com |
| This compound Sulfate N-acetylgalactosaminyltransferase-1 | ChGn-1, CSGalNAcT1 | Primarily functions as GalNAcT-I, initiating the this compound chain. nih.govglycoforum.gr.jp |
| This compound Sulfate N-acetylgalactosaminyltransferase-2 | ChGn-2, CSGalNAcT2 | Primarily functions as GalNAcT-II, contributing to chain elongation. nih.govglycoforum.gr.jp |
| This compound Sulfate Glucuronyltransferase | CSGlcA-T | Exhibits β1,3-glucuronyltransferase activity. glycoforum.gr.jp |
Sulfation Enzymes and Cofactors
As the this compound chain is being polymerized, it undergoes modification by sulfation. nih.gov This process is catalyzed by specific sulfotransferases and requires a universal sulfate donor molecule. The pattern and degree of sulfation are critical for the biological functions of this compound sulfate. frontiersin.org
Specific Sulfotransferases
Sulfation occurs at specific positions on the GalNAc and GlcA residues of the growing chain. frontiersin.org This is carried out by a family of sulfotransferases located in the Golgi apparatus. openbiochemistryjournal.com The primary enzymes responsible for this compound sulfation are:
This compound 4-O-Sulfotransferase (C4ST) : This enzyme catalyzes the transfer of a sulfate group to the C4 position of GalNAc residues. ane.placs.org There are three known isoforms in mammals: C4ST-1, C4ST-2, and C4ST-3. ane.pl
This compound 6-O-Sulfotransferase (C6ST) : This enzyme mediates the sulfation at the C6 position of GalNAc residues. jst.go.jp
Uronosyl 2-O-Sulfotransferase (UST) : This enzyme is responsible for the 2-O-sulfation of the uronic acid (GlcA or IdoA) residues. jst.go.jpcaldic.com
N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6OST) : This enzyme adds a sulfate group to the C6 position of a GalNAc residue that is already sulfated at the C4 position, leading to the formation of disulfated E-type units (CS-E). acs.orgcaldic.com
The expression and activity of these enzymes vary by tissue and developmental stage, leading to the characteristic heterogeneity of this compound sulfate structures found in different biological contexts. glycoforum.gr.jp
| Sulfotransferase Family | Specific Enzyme | Function |
| This compound 4-O-Sulfotransferase (C4ST) Family | C4ST-1, C4ST-2, C4ST-3 | Catalyzes sulfate transfer to the C4 position of GalNAc. ane.pl |
| This compound 6-O-Sulfotransferase (C6ST) Family | C6ST | Catalyzes sulfate transfer to the C6 position of GalNAc. jst.go.jp |
| Uronosyl 2-O-Sulfotransferase (UA2OST) Family | UST | Catalyzes sulfate transfer to the C2 position of uronic acid residues. jst.go.jpcaldic.com |
| Dual-Specific Sulfotransferase | GalNAc4S-6OST | Catalyzes sulfate transfer to the C6 position of 4-O-sulfated GalNAc. acs.orgcaldic.com |
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) Synthesis and Utilization
The universal sulfate donor for all sulfotransferase reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). openbiochemistryjournal.comacs.org The availability of PAPS is a critical regulatory point in the sulfation process. nih.gov The synthesis of PAPS is a two-step enzymatic process occurring in the cytosol. frontiersin.org
ATP Sulfurylase catalyzes the reaction between ATP and inorganic sulfate to form adenosine (B11128) 5'-phosphosulfate (APS). frontiersin.org
APS Kinase then phosphorylates APS using another molecule of ATP to produce PAPS. frontiersin.org
In humans, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthase (PAPSS). nih.govfrontiersin.org Once synthesized, PAPS is transported into the lumen of the Golgi apparatus, where it is utilized by the various sulfotransferases to modify the elongating this compound chain. openbiochemistryjournal.com The by-product of the sulfation reaction, 3'-phosphoadenosine-5'-phosphate (PAP), can be recycled back into PAPS. asm.org
Epimerization Mechanisms
A key structural modification that can occur during this compound biosynthesis is the epimerization of D-glucuronic acid (GlcA) residues into their C5 epimer, L-iduronic acid (IdoA). caldic.com This conversion changes the polysaccharide from this compound sulfate to dermatan sulfate. glycoforum.gr.jpopenbiochemistryjournal.com This reaction is catalyzed at the polymer level by enzymes called glucuronyl C5-epimerases. openbiochemistryjournal.com
Two distinct dermatan sulfate epimerases have been identified:
Dermatan Sulfate Epimerase 1 (DS-epi1) caldic.comnih.gov
Dermatan Sulfate Epimerase 2 (DS-epi2) caldic.com
These enzymes act on the GlcA residues within the already formed polysaccharide chain. researchgate.net Research has shown that the epimerization process is often coupled with sulfation. nih.gov Specifically, the activity of DS-epi1 can be significantly enhanced when it forms a complex with dermatan 4-O-sulfotransferase 1 (D4ST1). nih.gov This interplay ensures the efficient formation of IdoA-containing blocks that are immediately 4-O-sulfated, a common structural motif in functional dermatan sulfate. nih.gov The presence and extent of epimerization introduce another layer of structural diversity and are crucial for the specific biological roles of dermatan sulfate proteoglycans. openbiochemistryjournal.comfrontiersin.org
C5-Epimerase Activity in GlcA to IdoA Conversion
The conversion of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) is a critical modification in the biosynthesis of dermatan sulfate (DS), a stereoisomer of this compound sulfate (CS). glycoforum.gr.jp This epimerization is catalyzed by this compound glucuronate C5-epimerase, also known as dermatan sulfate epimerase (DS-epi). lu.seresearchgate.net Two such enzymes, DS-epi1 and DS-epi2, are responsible for this conversion. glycoforum.gr.jpnih.gov This reaction is what distinguishes dermatan sulfate from this compound sulfate, introducing structural flexibility to the polysaccharide chain. nih.gov
The mechanism involves the enzyme abstracting a proton from the C5 position of a GlcA residue within the polysaccharide chain. researchgate.netnih.gov This is followed by the creation of an intermediate with a double bond, which is then re-protonated, resulting in the inversion of the carboxyl group's spatial orientation to form IdoA. nih.gov The epimerization reaction is reversible, with in vitro studies showing an equilibrium that favors the D-gluco configuration. lu.senih.gov However, within the cell, the process can be driven towards IdoA formation, and subsequent sulfation by enzymes like dermatan 4-O-sulfotransferase (D4ST) helps to lock the residue in the L-ido configuration by preventing back-epimerization. glycoforum.gr.jp
Interestingly, DS-epi1 is the predominant epimerase in most tissues, while DS-epi2 is the main one in the brain. nih.gov The activity of these epimerases can be influenced by growth factors, which can alter the pattern of epimerization and sulfation, thereby affecting the functional properties of the resulting glycosaminoglycan chain. openbiochemistryjournal.com
Intracellular Compartmentalization of Biosynthesis (ER/Golgi)
The biosynthesis of this compound sulfate proteoglycans (CSPGs) is a spatially organized process that occurs within the endoplasmic reticulum (ER) and the Golgi apparatus. The synthesis of the core protein initiates in the rough ER. nih.govsemanticscholar.org Subsequently, the assembly of the glycosaminoglycan (GAG) chain, including the this compound polysaccharide, takes place in the Golgi apparatus. nih.govsemanticscholar.org
Studies have shown that precursors of the large this compound sulfate proteoglycan are found in specialized, smooth membrane-bounded subcompartments of the ER, as well as in the Golgi complex. nih.govsemanticscholar.org This suggests a segregation of secretory proteins within the ER. In contrast, other proteins like type II procollagen (B1174764) are distributed more homogeneously throughout the ER. nih.govsemanticscholar.org The transfer of the xylose residue to the core protein, initiating GAG chain formation, occurs in the ER and/or the cis-Golgi. frontiersin.org The subsequent elongation and modification of the this compound chain occur as the molecule traverses the Golgi cisternae. semanticscholar.org The necessary nucleotide sugars for this process are synthesized in the cytosol and then transported into the ER and Golgi lumen by specific transporters. frontiersin.org
Bioregulation of this compound Synthesis Pathways
The synthesis of this compound is a tightly regulated process, influenced by various signaling pathways and controlled at both the transcriptional and post-translational levels.
Several growth factors, such as Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β), can stimulate the production of longer this compound sulfate chains, a phenomenon known as hyperelongation. benthamopen.comresearchgate.netnih.gov This elongation, which can be around 20%, is sufficient to alter the binding properties of the proteoglycan. benthamopen.comresearchgate.net
The signaling pathways downstream of growth factor receptor activation are complex. For instance, the ALK V/Smad and p38 MAPK signaling pathways are implicated, with signaling intermediates moving to the nucleus to act as transcription factors. nih.gov In vascular smooth muscle cells, TGF-β-induced hyperelongation has been linked to the phosphorylation of the transcription factor Smad2 in its linker region, a process upstream of which is pERK. ijbs.com Both PDGF and thrombin also stimulate an increase in cellular pERK and subsequent GAG hyperelongation. ijbs.com However, the precise biochemical mechanisms by which these pathways lead to hyperelongation are still being fully elucidated. nih.gov
The expression and activity of the enzymes involved in this compound biosynthesis are subject to both transcriptional and post-translational control. At the transcriptional level, growth factors can upregulate the expression of genes encoding GAG polymerizing enzymes, although significant breakthroughs in understanding this regulation are still emerging. nih.gov For example, studies in retinal choroidal endothelial cells showed that TGF-β and PDGF increased the mRNA expression of this compound 4-O-sulfotransferase-1 (C4ST-1) and this compound synthase-1 (ChSy-1). ijbs.com Conversely, inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) have been shown to down-regulate the expression of this compound sulfate glycosyltransferases such as CHSY-1, -2, and -3 in human intervertebral disc cells. oncotarget.com
Post-translational modifications also play a crucial role. For instance, the activity of DS-epimerase 1 is dependent on N-glycosylation; treatment with tunicamycin, which inhibits N-glycosylation, leads to a significant reduction in its enzymatic activity. researchgate.net Furthermore, inflammatory cytokines can stimulate microRNAs that target the mRNA of this compound synthases, leading to translational repression rather than mRNA degradation, a form of post-transcriptional regulation. oncotarget.com
Microbial this compound Biosynthesis and Engineering Approaches
The increasing demand for this compound, coupled with concerns about animal-derived sources, has spurred the development of microbial production platforms. researchgate.netportlandpress.com Bacteria such as Escherichia coli and Bacillus subtilis have been metabolically engineered to produce unsulfated this compound. mdpi.comresearchgate.net
These engineering approaches often involve introducing the necessary genes for this compound synthesis into a host microorganism. For example, in E. coli K4, the genes for its capsular polysaccharide synthesis pathway, which naturally produces a this compound-like structure, have been well-characterized and utilized for this purpose. mdpi.com The biosynthetic pathway for heterologous this compound production has been constructed by cloning genes like kfoC and kfoA from E. coli K4. rsc.org
Further metabolic engineering strategies aim to improve yields by optimizing precursor supply. This includes overexpressing genes like glmM and glmU, which are involved in the synthesis of UDP-N-acetylglucosamine, a key precursor. rsc.org Genome-scale models are also being used to predict genetic modifications that could lead to enhanced this compound production. rsc.org The microbial-produced this compound backbone can then be subjected to in vitro enzymatic or chemical sulfation to produce this compound sulfate with specific sulfation patterns. researchgate.net
Biochemical Degradation and Catabolism of Chondroitin
Enzymatic Depolymerization of Chondroitin Chains
The initial and rate-limiting step in this compound catabolism is the cleavage of the long polysaccharide chains into smaller oligosaccharides. nih.gov This depolymerization is carried out by a class of enzymes that target the glycosidic bonds linking the repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). frontiersin.orgglycoforum.gr.jp
Glycosidic Bond-Cleaving Enzymes (Hydrolases and Lyases)
The enzymes responsible for cleaving the glycosidic bonds within this compound chains fall into two main categories based on their mechanism of action: hydrolases and lyases. frontiersin.orgmdpi.com
Hydrolases , found predominantly in mammals, cleave the β-1,4-glycosidic bond between GalNAc and GlcA residues through the addition of a water molecule (hydrolysis). frontiersin.orgnih.gov This process results in saturated oligosaccharide products. frontiersin.org The key enzymes in this category are hyaluronidases, some of which exhibit activity against this compound sulfate (B86663). frontiersin.orgmdpi.com For instance, the sperm-specific enzyme PH-20 shows higher activity against this compound than hyaluronic acid at a pH of 4.5. frontiersin.org
Lyases , primarily of bacterial origin, break the glycosidic bond via a β-elimination reaction. mdpi.comresearchgate.net This mechanism involves the removal of a proton from the C-5 position of the uronic acid, leading to the formation of a double bond between C-4 and C-5 of the uronic acid ring and the release of the hexosamine. oup.com The resulting products are unsaturated oligosaccharides, which can be detected by their absorbance at 232 nm. frontiersin.org These enzymes are powerful tools for studying the structure and function of this compound sulfate. mdpi.com
Chondroitinases (e.g., Chondroitinase AC, Chondroitinase B, Chondroitinase ABC)
Bacterial lyases that specifically degrade this compound sulfate are known as chondroitinases. They are classified based on their substrate specificity and can be further categorized by their mode of action. mdpi.comresearchgate.net
| Enzyme | Source Organism(s) | Substrate(s) | Primary Products |
| Chondroitinase AC | Flavobacterium heparinum, Arthrobacter aurescens | This compound Sulfate A, this compound Sulfate C, Hyaluronic Acid | Unsaturated disaccharides |
| Chondroitinase B | Flavobacterium heparinum | Dermatan Sulfate (this compound Sulfate B) | Unsaturated oligosaccharides, tetrasaccharides, and disaccharides |
| Chondroitinase ABC | Proteus vulgaris, Bacteroides thetaiotaomicron | This compound, this compound Sulfate A, this compound Sulfate C, Dermatan Sulfate, Hyaluronic Acid | Unsaturated disaccharides and tetrasaccharides |
Chondroitinases can cleave the polysaccharide chain in two distinct ways:
Endolytic action: The enzyme cleaves internal glycosidic bonds within the this compound chain at random, producing a mixture of oligosaccharides of varying lengths. mdpi.comresearchgate.netresearchgate.net Chondroitinase ABC I from Proteus vulgaris and chondroitinase AC from Flavobacterium heparinum are examples of endolytic enzymes. researchgate.netrcsb.org This mode of action leads to a rapid decrease in the viscosity of a this compound sulfate solution. psu.edu
Exolytic action: The enzyme cleaves disaccharide units sequentially from the non-reducing end of the this compound chain. mdpi.comresearchgate.net This results primarily in the formation of disaccharide products. mdpi.com Chondroitinase ACII from Arthrobacter aurescens and some chondroitinase ABC enzymes exhibit an exolytic mode of action. researchgate.net
It's important to note that some commercial preparations of chondroitinase ABC are a mixture of both endo- and exo-lyases. researchgate.netcsic.es
Chondroitinases exhibit a high degree of stereospecificity, meaning they can distinguish between different epimers of uronic acid (glucuronic acid vs. iduronic acid) and are sensitive to the sulfation patterns of the this compound chain. mdpi.comresearchgate.net
Chondroitinase AC is specific for glycosidic bonds containing glucuronic acid and will cleave this compound sulfate A (sulfated at the 4-position of GalNAc) and this compound sulfate C (sulfated at the 6-position of GalNAc). mdpi.comsigmaaldrich.com It does not act on dermatan sulfate (this compound sulfate B), which contains iduronic acid. mdpi.com
Chondroitinase B is specific for dermatan sulfate, cleaving the bonds adjacent to iduronic acid. nih.govresearchgate.net
Chondroitinase ABC has the broadest specificity, capable of degrading this compound sulfates A and C, as well as dermatan sulfate. mdpi.comsigmaaldrich.comresearchgate.net This remarkable ability is due to its capacity to recognize and cleave glycosidic linkages involving both glucuronic and iduronic acid residues. oup.comnih.gov The enzyme can achieve this by having two partially overlapping active sites. nih.gov
The sulfation pattern of the this compound sulfate chain plays a crucial role in its biological functions, and the specificity of chondroitinases makes them invaluable tools for analyzing these structures. aging-us.com
The catalytic mechanism employed by this compound lyases is a β-elimination reaction. glycoforum.gr.jpoup.com This process involves several key steps:
Charge Neutralization: The negative charge of the carboxylate group on the uronic acid is neutralized, often by a positively charged amino acid residue like arginine or a metal ion, which increases the acidity of the proton at the C-5 position. mdpi.comoup.com
Proton Abstraction: A basic amino acid residue in the enzyme's active site, such as histidine, abstracts the proton from the C-5 carbon of the uronic acid. mdpi.comoup.com
Bond Cleavage and Double Bond Formation: This abstraction leads to the elimination of the glycosidic bond at the 4-O position and the formation of a double bond between C-4 and C-5 of the uronic acid ring. mdpi.comoup.com
Proton Donation: An acidic residue, such as tyrosine, donates a proton to the oxygen of the leaving hexosamine group, completing the cleavage and releasing the unsaturated product. mdpi.com
The active site of chondroitinase ABC from Proteus vulgaris, for example, contains a catalytic tetrad of Tyr-His-Glu-Arg that facilitates this reaction. oup.comnih.gov
Sulfatases (Specific for Sulfate Ester Hydrolysis)
Following the initial depolymerization of the this compound chain by lyases or hydrolases, the resulting sulfated oligosaccharides are further broken down by sulfatases. frontiersin.orgnih.gov These enzymes specifically catalyze the hydrolysis of the sulfate ester bonds from the this compound fragments. frontiersin.orgresearchgate.net
Production of Defined Oligosaccharide and Disaccharide Fragments
The initial step in this compound catabolism is its depolymerization into oligosaccharides and disaccharides. This is accomplished primarily by two major classes of enzymes—lyases and hydrolases—which employ different chemical mechanisms and yield structurally distinct products [14, 21].
This compound Lyases: These enzymes, predominantly found in bacteria but also identified in some invertebrates, cleave the glycosidic bond between N-acetylgalactosamine and glucuronic acid via a β-elimination reaction. This eliminative cleavage mechanism introduces a double bond between the C4 and C5 carbons of the uronic acid residue at the newly formed non-reducing end . The resulting products are characteristic unsaturated disaccharides. The specific sulfation pattern of the parent this compound chain dictates the type of unsaturated disaccharide produced. Key examples include:
ΔDi-4S: An unsaturated disaccharide sulfated at the C4 position of the N-acetylgalactosamine residue.
ΔDi-6S: An unsaturated disaccharide sulfated at the C6 position of the N-acetylgalactosamine residue.
ΔDi-0S: An unsaturated, non-sulfated disaccharide.
The production of these specific Δ-disaccharides is a hallmark of lyase activity and is frequently used in analytical methods to quantify and characterize this compound sulfate structures .
Hyaluronidases: In contrast to lyases, hydrolases cleave glycosidic bonds through the addition of water (hydrolysis). Mammalian hyaluronidases, such as HYAL1 and HYAL2, are endo-β-N-acetylhexosaminidases that cleave the β(1→4) linkage between N-acetylgalactosamine and glucuronic acid within the this compound chain . This process does not create an unsaturated double bond. Instead, it generates a series of saturated oligosaccharides of various lengths (e.g., tetrasaccharides, hexasaccharides). These larger fragments are the primary products of initial extracellular matrix degradation in vertebrates and serve as substrates for further intracellular processing .
The table below summarizes the key differences in the enzymatic production of this compound fragments.
| Enzyme Class | Specific Enzyme Example | Mechanism of Action | Primary Products | Key Product Feature |
|---|---|---|---|---|
| Lyases | Chondroitinase ABC | β-elimination | Unsaturated disaccharides (e.g., ΔDi-4S, ΔDi-6S) | C4-C5 double bond on the uronic acid residue |
| Hydrolases | Hyaluronidase-1 (HYAL1) | Hydrolysis | Saturated oligosaccharides (tetrasaccharides, etc.) | Retains the original saturated uronic acid structure |
Intracellular and Extracellular Degradation Pathways
The breakdown of this compound occurs in different cellular and extracellular compartments, each with a specialized enzymatic machinery. The location of degradation is often linked to the biological context, such as tissue turnover in mammals or nutrient acquisition by gut bacteria .
Extracellular Degradation: In mammalian tissues, the initial breakdown of large this compound sulfate proteoglycans occurs in the extracellular matrix. This process is mediated by secreted hyaluronidases, which reduce the long GAG chains into smaller oligosaccharides. This activity is crucial for matrix remodeling during development, inflammation, and tissue repair.
A highly specialized form of extracellular degradation is performed by commensal gut bacteria, such as Bacteroides thetaiotaomicron. These microbes possess sophisticated genetic systems known as this compound Utilization Loci (CULs). The CUL encodes for surface proteins that bind this compound sulfate, along with surface-associated this compound lyases that cleave the polysaccharide into oligosaccharides. These fragments are then imported into the bacterial periplasm for further degradation, demonstrating a highly efficient mechanism for utilizing this compound as a carbon and nitrogen source .
Intracellular Degradation: The complete catabolism of this compound fragments to their constituent monosaccharides occurs within the cell, specifically in the lysosome. Oligosaccharides generated in the extracellular space are taken up by cells (e.g., fibroblasts, chondrocytes) via endocytosis and trafficked to the lysosome.
Inside the acidic environment of the lysosome, a consortium of enzymes acts in a sequential manner to dismantle the oligosaccharide :
Sulfatases: A suite of specific sulfatases first removes the sulfate groups. For example, arylsulfatase B removes 4-sulfate groups, while N-acetylgalactosamine-6-sulfatase removes 6-sulfate groups. Desulfation is generally a prerequisite for glycosidic bond cleavage.
Exoglycosidases: Following desulfation, exoglycosidases cleave the terminal monosaccharide units. β-glucuronidase removes the terminal glucuronic acid residues, and β-N-acetylhexosaminidase removes the terminal N-acetylgalactosamine residues.
This stepwise process continues until the entire oligosaccharide is reduced to its basic components: N-acetylgalactosamine , glucuronic acid , and inorganic sulfate . These molecules are then transported out of the lysosome to be reutilized by the cell in various metabolic pathways.
The following table outlines the distinct features of extracellular and intracellular degradation pathways.
| Degradation Pathway | Location | Key Enzymes / Systems | Initial Substrate | Final Products of the Pathway |
|---|---|---|---|---|
| Extracellular | Extracellular Matrix; Gut Lumen (Bacterial Surface) | Hyaluronidases; this compound Utilization Locus (CUL) with this compound Lyases | High-molecular-weight this compound Sulfate | Saturated or unsaturated oligosaccharides |
| Intracellular | Lysosome | Sulfatases, β-glucuronidase, β-N-acetylhexosaminidase | Endocytosed oligosaccharides | Monosaccharides (Glucuronic acid, N-acetylgalactosamine), Inorganic Sulfate |
Molecular and Cellular Bioregulatory Functions of Chondroitin
Role in Extracellular Matrix (ECM) Organization and Dynamics
Chondroitin sulfate (B86663) is integral to the structural integrity and functionality of connective tissues such as cartilage, bone, skin, ligaments, and tendons. patsnap.com As a key component of proteoglycans like aggrecan, this compound sulfate contributes to the gel-like properties of cartilage by attracting water molecules, which provides resistance to compression and ensures proper joint cushioning. patsnap.comrndsystems.com This hydration is crucial for the load-bearing capacity of articular cartilage. rndsystems.com The dynamic interplay between cells and the ECM, often mediated by this compound sulfate proteoglycans (CSPGs), involves bidirectional signaling that influences cell differentiation, morphogenesis, and growth. nih.gov
This compound sulfate proteoglycans play a crucial role in the organization of the ECM through their interactions with other matrix components. nih.gov They are known to form complexes with collagen and fibronectin, interactions that are fundamental to the formation and maintenance of the ECM's integrity. nih.govresearchgate.net The protein core of the proteoglycan is essential for its ability to precipitate collagen and fibronectin. nih.gov
Furthermore, this compound sulfate interacts with hyaluronan, another major GAG in the ECM. rndsystems.com In cartilage, the proteoglycan aggrecan, which is rich in this compound sulfate, binds to hyaluronan to form large aggregates that are essential for the tissue's mechanical properties. rndsystems.com The interaction between hyaluronan and fibronectin can also influence the binding of hyaluronan in the pericellular matrix of myofibroblasts. nih.gov
Table 1: Interactions of this compound Sulfate with ECM Components
| Interacting ECM Component | Significance of Interaction |
|---|---|
| Collagen | Co-precipitates with this compound sulfate proteoglycans to contribute to the structural framework of the ECM. nih.govresearchgate.net |
| Fibronectin | Forms complexes with this compound sulfate proteoglycans and collagen, playing a role in the assembly and stability of the extracellular matrix. nih.govresearchgate.net |
| Hyaluronan | Binds with this compound sulfate-rich proteoglycans like aggrecan to form large aggregates, crucial for the hydration and compressive resistance of cartilage. rndsystems.com |
Direct Interactions with Biomolecules and Receptor Binding
The bioregulatory functions of this compound sulfate extend beyond its structural role in the ECM. Through direct interactions with a variety of soluble and cell-surface molecules, it actively modulates critical cellular activities. et-chem.comnih.gov
This compound sulfate and its proteoglycans can bind to and modulate the activity of various growth factors, cytokines, and chemokines. nih.govnih.gov These interactions are crucial for regulating cell signaling pathways involved in tissue development, repair, and inflammation. et-chem.comnih.gov For instance, highly sulfated forms of this compound sulfate, such as CS-E, have been shown to interact with high affinity to heparin-binding proteins like midkine (B1177420), pleiotrophin (B1180697), and fibroblast growth factors (FGFs). nih.gov Even less sulfated forms of this compound sulfate can bind to growth factors and cytokines, suggesting that specific sugar sequences and sulfation patterns are key determinants of these interactions. nih.gov The binding of this compound sulfate to growth factors can influence their stability, localization, and ability to interact with their receptors.
This compound sulfate proteoglycans are involved in cell adhesion and signaling through their association with cell surface receptors. nih.govd-nb.info A prominent example is the interaction with CD44, a major cell surface receptor for hyaluronan that also binds to this compound sulfate. nih.govfrontiersin.org This interaction can mediate leukocyte rolling under physiological flow conditions, suggesting a role in inflammatory responses. nih.gov The glycosaminoglycan chains of this compound sulfate on CD44 are important for its function, as their removal can inhibit the receptor's binding capabilities. mdpi.com In hematopoietic cells, the proteoglycan serglycin, which contains this compound sulfate chains, binds specifically to an activated form of CD44, modulating lymphoid cell adherence and activation. d-nb.info
There is significant evidence for the binding of this compound sulfate/dermatan sulfate proteoglycans to low-density lipoprotein (LDL) both in vitro and in vivo. nih.gov This interaction is thought to be an important early step in atherogenesis. The apolipoprotein B component of LDL is responsible for binding to these proteoglycans. nih.gov The degree of sulfation of the glycosaminoglycan chain is a preeminent factor in this interaction, with oversulfated regions showing a higher affinity for LDL. nih.gov This suggests that specific sulfation patterns in this compound sulfate could play a role in lipid accumulation in the artery wall.
The structural diversity of this compound sulfate, arising from variations in sulfation patterns and chain length, is a key determinant of its biological activity and binding specificity. mdpi.comnih.gov Different sulfation patterns create unique binding sites for various proteins. nih.gov For example, highly sulfated forms like CS-D and CS-E exhibit strong binding to certain growth factors and cytokines. nih.gov The position of the sulfate groups is also critical; for instance, 2-O-sulfation has been shown to be important for the binding of FGF-2. mdpi.com
The length of the this compound sulfate chain also influences its binding affinity. Studies have shown that longer chains can exhibit higher affinity binding to molecules like pleiotrophin. researchgate.net The molecular weight of naturally occurring this compound sulfate can vary significantly, which in turn affects its chemical properties and biological activities. mdpi.com
Table 2: Influence of this compound Sulfate Structure on Biomolecule Interaction
| Structural Feature | Influence on Binding Affinity and Specificity | Examples |
|---|---|---|
| Sulfation Pattern | The position and degree of sulfation create specific binding domains for different proteins. nih.govnih.gov | Highly sulfated CS-E binds with high affinity to midkine and pleiotrophin. nih.gov 2-O-sulfation is important for FGF-2 binding. mdpi.com |
| Chain Length | Longer this compound sulfate chains can lead to higher affinity binding for certain molecules. researchgate.net | Longer chain fractions show increased binding affinity to pleiotrophin. researchgate.net |
| Overall Sulfation Degree | A higher degree of sulfation generally increases the binding affinity for positively charged molecules. nih.govnih.gov | Oversulfated this compound sulfate shows a higher affinity for LDL. nih.gov Desulfation reduces the retention of positively charged proteins. nih.gov |
Modulation of Cellular Processes
This compound sulfate (CS), a major component of this compound sulfate proteoglycans (CSPGs), plays a crucial role in a variety of cellular functions, including cell adhesion, migration, proliferation, differentiation, and morphogenesis. These complex carbohydrates are also integral to the regulation of cell signaling pathways.
Regulation of Cell Adhesion, Migration, and Proliferation
CSPGs are known to be involved in critical cellular processes such as cell adhesion, growth, and migration. nih.gov The interaction between cells and the extracellular matrix (ECM) is vital for processes like differentiation, morphogenesis, and growth. frontiersin.org This interplay often involves signaling between ECM components and molecules like growth factors and morphogens. frontiersin.org
This compound sulfate chains can influence tumor cell functions. Studies on fibrosarcoma cells have shown that reducing the expression of endogenous CSPGs or breaking down the CS chain inhibits cell motility, migration, and adhesion. iiarjournals.org Conversely, the addition of exogenous CS chains stimulates the motility and migration of these tumor cells in a dose-dependent manner. iiarjournals.org In the context of breast cancer, CS chains act as significant P-selectin ligands on metastatic cell lines, and this binding is dependent on sulfation. iiarjournals.org
The role of this compound sulfate in cancer progression can be complex. While some studies suggest it promotes tumor growth and metastasis, others indicate that modified CS can have anti-cancer effects. iiarjournals.orgnih.gov For instance, the accumulation of CSPGs like versican in the tumor stroma is linked to tumor growth and invasion. iiarjournals.orgnih.gov However, enzymatic removal of this compound sulfate in breast tumors has been shown to increase lung metastases, suggesting a metastasis-inhibiting role for CS within the primary tumor. nih.govresearchgate.net
Table of Research Findings on this compound and Cellular Processes
| Cellular Process | Effect of this compound/CSPGs | Cell/Tissue Type | Key Findings |
| Adhesion & Migration | Inhibition | Fibrosarcoma Cells | Reduction of endogenous CSPGs inhibits motility, migration, and adhesion. iiarjournals.org |
| Adhesion & Migration | Stimulation | Fibrosarcoma Cells | Exogenous CS chains dose-dependently stimulate motility and migration. iiarjournals.org |
| Adhesion | P-selectin Ligand | Metastatic Breast Cancer Cells | CS chains are major P-selectin ligands, and binding is sulfation-dependent. iiarjournals.org |
| Proliferation & Migration | Induction | Human Chondrocytes | CS induces cell proliferation and migration. nih.govnih.gov |
| Invasion | Potent Inhibition | Brain Tumor Microenvironment | CSPGs potently inhibit invasion and organize the tumor microenvironment. jneurosci.org |
Influence on Cell Differentiation and Morphogenesis
This compound sulfate is deeply involved in the processes of cell differentiation and morphogenesis, which are fundamental to tissue development. nih.gov The structural diversity of CS allows it to participate in a wide array of biological activities, including tissue morphogenesis. frontiersin.org
In the context of skeletal development, CSPGs are key regulators. frontiersin.org For example, during the morphogenesis of cartilage growth plates, chondrocyte differentiation is affected by CS 4-O-sulfation, which modulates signaling pathways. frontiersin.org Studies using mesenchymal stem cells (MSCs) have demonstrated that this compound sulfate can promote chondrogenesis, the process of cartilage formation. nih.govrsc.org In hydrogel scaffolds containing CS, MSCs aggregate in a manner that mimics mesenchymal condensation and produce cartilaginous tissues. nih.gov This environment not only enhances the expression of genes related to chondrogenesis but also appears to inhibit the further differentiation of MSCs into hypertrophic chondrocytes. nih.gov
Furthermore, specific sulfation patterns of this compound sulfate on the surface of stem and progenitor cells act as markers for tissue development and morphogenesis. nih.gov These motifs are transiently expressed during early tissue development and reappear during tissue remodeling and repair. nih.gov In the developing nervous system, this compound sulfate plays a role in maintaining cells in a neural precursor state. nih.gov Removal of CS from neural plate tissue alters the normal sequence of neural marker gene expression. nih.gov In lung development, this compound sulfate proteoglycans are required for normal growth and branching morphogenesis. physiology.org
Participation in Cell Signaling Pathways
This compound sulfate proteoglycans (CSPGs) are significant modulators of various cell signaling pathways that are crucial for tumor growth and invasion. nih.goviiarjournals.org The negatively charged CS chains can interact with a multitude of ligands and receptors, thereby activating signaling pathways that can stimulate tumor growth. iiarjournals.orgnih.goviiarjournals.org
The sulfation pattern of CS chains is a key determinant of their interaction with signaling molecules. glycoforum.gr.jp For instance, in fibrosarcoma cells, CS chains have been shown to stimulate cell proliferation through signaling pathways that are dependent on tyrosine kinases. iiarjournals.org In human chondrocytes, this compound sulfate can inhibit the Akt/NF-κB pathway, which in turn suppresses the expression and activity of matrix metalloproteinases involved in cartilage degradation. nih.govnih.gov
In the context of cancer, the interaction of CS with cell surface receptors like CD44 can trigger signaling events that may be involved in tumor progression. glycoforum.gr.jp Furthermore, CS can bind to N-cadherin, leading to the activation of the N-cadherin/β-catenin pathway, which enhances the metastatic properties of certain breast cancer cells. glycoforum.gr.jp The Wnt signaling pathway can also be regulated by changes in this compound sulfation, which affects the activity of downstream signaling molecules like SHP2 and ERK1/2. researchgate.net In some breast cancer models, this compound sulfates are required to induce an aggressive phenotype through the ROR1-JNK signaling axis. nih.gov In Drosophila, the this compound sulfate proteoglycan Windpipe has been shown to modulate the Hedgehog (Hh) signaling pathway. molbiolcell.org
Mechanistic Involvement in Specific Biological Contexts (Non-Clinical)
This compound sulfate proteoglycans (CSPGs) play pivotal roles in specialized biological processes, particularly in the development of the nervous system and the remodeling of the extracellular matrix in contexts such as cellular growth and cancer metastasis.
Neural Development and Axon Guidance Mechanisms
During the development of the nervous system, CSPGs are critically involved in patterning cell migration and guiding the growth of axons. nih.gov They can act as both inhibitory and stimulatory cues for neurite outgrowth, with their function being highly context-specific. nih.gov The structural diversity of this compound sulfate (CS) chains allows them to exert a variety of influences on axons and their growth cones. mdpi.com
In many instances, CSPGs are inhibitory to axonal outgrowth. mdpi.com For example, after injury to the central nervous system in higher vertebrates, CSPGs accumulate in the glial scar tissue, creating a barrier that prevents axons from regenerating. mdpi.comwikipedia.orgnih.gov This inhibitory effect is largely attributed to the CS glycosaminoglycan (GAG) side chains. nih.gov The specific sulfation pattern of the CS chains is crucial for these inhibitory cues. For instance, this compound-4-sulfate (CS-A) has been shown to be a strong negative guidance cue for certain neurons, while this compound-6-sulfate (CS-C) is not. nih.gov
However, the role of CSPGs is not exclusively inhibitory. In some neuronal populations, such as hippocampal neurons, CS has been reported to enhance neurite outgrowth. mdpi.com CSPGs can modulate axon guidance indirectly by regulating matrix-bound or cell surface cues at specific decision points in the developing brain. nih.govcore.ac.uk They are also involved in axon fasciculation, where their inhibitory properties help to bundle axons together. frontiersin.org
Table of this compound's Role in Neural Development
| Biological Context | Role of this compound/CSPGs | Key Mechanisms |
| Axon Guidance | Inhibitory and Stimulatory Cues | CSPGs act as guidance cues for growth cones, with function dependent on CS structural diversity. mdpi.com |
| CNS Injury | Inhibition of Axon Regeneration | Accumulation in glial scars forms a barrier to axon regrowth. mdpi.comwikipedia.orgnih.gov |
| Axon Guidance | Negative Guidance Cue | This compound-4-sulfate (CS-A) exhibits strong negative guidance properties. nih.gov |
| Neurite Outgrowth | Enhancement | CS can enhance neurite outgrowth in specific neuronal populations (e.g., hippocampal neurons). mdpi.com |
| Axon Fasciculation | Formation of Axon Pathways | Inhibitory properties of CSPGs contribute to the bundling of axons. frontiersin.org |
ECM Remodeling in Cellular Growth and Metastasis Models
The extracellular matrix (ECM) is a dynamic structure that undergoes continuous remodeling, a process crucial for development and tissue homeostasis, but also implicated in diseases like cancer. nih.gov CSPGs are key components of the ECM and are involved in its remodeling, which can influence cellular growth and metastasis.
In the context of cancer, the tumor microenvironment plays a significant role in progression and metastasis. nih.govresearchgate.net Drastic increases in this compound sulfate levels are often observed in the stromal compartment of many solid tumors. nih.govresearchgate.net The remodeling of the glycosaminoglycan profile in the tumor niche often results in a substantial increase in CS content. nih.gov Specifically, an accumulation of this compound-6-sulfate is often observed in the ECM of developing tumors. nih.gov
The interaction of tumor cells with the ECM, which is rich in CSPGs, can influence their adhesion, motility, and invasive properties. nih.gov For example, the formation of molecular complexes on the surface of melanoma cells involving a melanoma-associated CSPG can enhance invasion. iiarjournals.org Furthermore, versican, a large CSPG upregulated in many tumors, can activate macrophages to create a pro-inflammatory microenvironment that supports metastatic growth. nih.gov The degradation and re-assembly of the ECM, a process in which CSPGs are involved, allows cells to sculpt their environment, which is a critical aspect of both normal development and cancer progression. frontiersin.org
Biochemical Interactions in Atherosclerosis Progression Models
This compound sulfate proteoglycans (CSPGs) are integral components of the arterial wall and are considered significant contributors to the pathogenesis of atherosclerosis. nih.gov In experimental models of atherosclerosis, a notable increase in the concentration of CSPGs is observed within the intima of blood vessels, particularly in areas with atherosclerotic lesions. nih.gov This accumulation of CSPGs, especially a large proteoglycan called versican, is a key factor in the retention of low-density lipoproteins (LDL) within the arterial wall, a critical initiating event in the formation of atherosclerotic plaques. ahajournals.orgresearchgate.net
The interaction between the negatively charged sulfate groups of this compound sulfate chains and the positively charged apolipoprotein B on LDL particles leads to the trapping of LDL in the subendothelial space. glycoforum.gr.jp This retention promotes the modification of LDL, such as oxidation, which then triggers an inflammatory response, leading to the recruitment of macrophages and the formation of foam cells, characteristic of atherosclerotic lesions. ahajournals.orgahajournals.org The length of the this compound sulfate chains appears to be a determining factor in this lipid binding, with elongated chains showing increased retention of lipoproteins. ahajournals.orgglycoforum.gr.jp
Studies have identified specific enzymes, such as this compound sulfate N-acetylgalactosaminyltransferase-2 (ChGn-2), that are involved in the elongation of this compound sulfate chains. glycoforum.gr.jp Increased expression of ChGn-2 is associated with the progression of atherosclerosis, suggesting that the modulation of this compound sulfate biosynthesis could be a target for therapeutic intervention. glycoforum.gr.jp Furthermore, different types of CSPGs, such as versican, biglycan, and decorin, exhibit varying capacities for lipoprotein retention and exert distinct regulatory effects on processes related to atherogenesis. nih.gov In some models, administration of this compound sulfate has been shown to reduce atherosclerotic plaques by interfering with the pro-inflammatory effects of cytokines on monocytes, macrophages, and endothelial cells. nih.govnih.gov
Table 1: Role of this compound Sulfate Proteoglycans (CSPGs) in Atherosclerosis
| Feature | Description | Key Molecules Involved | References |
| Lipoprotein Retention | Negatively charged CS chains on CSPGs trap positively charged LDL particles in the arterial intima. | Versican, Biglycan, Decorin, Apolipoprotein B | nih.govahajournals.orgglycoforum.gr.jp |
| Inflammatory Response | Trapped and modified LDL triggers the recruitment of macrophages, leading to foam cell formation. | Oxidized LDL, Macrophages | ahajournals.orgahajournals.org |
| CS Chain Elongation | Increased length of CS chains enhances lipoprotein binding and retention. | This compound sulfate N-acetylgalactosaminyltransferase-2 (ChGn-2) | glycoforum.gr.jp |
| Cellular Effects | CS can modulate the behavior of vascular smooth muscle cells and endothelial cells. | Vascular Smooth Muscle Cells, Endothelial Cells | researchgate.netnih.gov |
Cellular and Molecular Aspects of Tissue Repair and Regeneration
This compound sulfate is a fundamental component of the extracellular matrix (ECM) in various connective tissues, including cartilage, bone, skin, and tendons. researchgate.nettubitak.gov.tr Its role in tissue repair and regeneration is multifaceted, involving both structural and signaling functions. In the context of tissue engineering, biomaterials based on this compound sulfate are extensively investigated for their ability to support and promote the regeneration of damaged tissues. researchgate.nettubitak.gov.tr
At the cellular level, this compound sulfate can influence cell behavior in several ways that are conducive to tissue repair. It has been shown to promote the proliferation and differentiation of various cell types, including chondrocytes and mesenchymal stem cells, which are crucial for the regeneration of cartilage and bone. researchgate.netnih.gov By providing a scaffold that mimics the natural ECM, this compound sulfate-based materials can create a favorable environment for cells to attach, grow, and produce new tissue. nih.govresearchgate.net
Furthermore, this compound sulfate possesses anti-inflammatory properties that can modulate the local environment at the site of injury, which is beneficial for the healing process. nih.gov It can also interact with and regulate the activity of growth factors and cytokines, which are key signaling molecules that orchestrate the complex cascade of events in tissue regeneration. researchgate.netresearchgate.net For instance, in cartilage repair, this compound sulfate has been shown to stimulate the production of essential matrix components like collagen and proteoglycans by chondrocytes. northwestern.edu In skin wound healing, this compound sulfate-based materials can promote the regeneration of skin defects. researchgate.net
Table 2: Functions of this compound in Tissue Repair and Regeneration
| Function | Cellular/Molecular Mechanism | Target Tissues | References |
| Scaffolding | Provides a structural support for cell attachment and growth, mimicking the natural ECM. | Cartilage, Bone, Skin, Neural Tissue | researchgate.nettubitak.gov.trnih.gov |
| Cell Proliferation & Differentiation | Stimulates the growth and specialization of cells like chondrocytes and mesenchymal stem cells. | Cartilage, Bone | researchgate.netnih.gov |
| Anti-inflammatory Activity | Modulates the inflammatory response at the site of injury to create a pro-regenerative environment. | General Tissue Repair | nih.gov |
| Growth Factor Regulation | Interacts with and modulates the activity of signaling molecules involved in tissue repair. | General Tissue Repair | researchgate.netresearchgate.net |
| ECM Synthesis | Stimulates the production of key extracellular matrix components like collagen and proteoglycans. | Cartilage | northwestern.edu |
Interactions with Viral Glycoproteins and Cellular Uptake Mechanisms
This compound sulfate, as a component of cell surface proteoglycans, can serve as an attachment factor for various viruses, mediating their initial interaction with host cells. mdpi.com This interaction is typically mediated by viral glycoproteins that recognize and bind to the specific sulfated sugar chains of this compound sulfate. The nature of this interaction can vary between different viruses, influencing viral diffusion on the cell surface and subsequent entry into the cell. mdpi.comnih.gov
For instance, in the case of Herpes Simplex Virus 1 (HSV-1), this compound sulfate on the cell surface has been shown to enhance the free diffusion of viral particles. mdpi.comnih.gov This facilitated movement on the cell surface may allow the virus to more efficiently locate its primary entry receptors. nih.gov In contrast, for Human Papillomavirus (HPV), under certain experimental conditions, this compound sulfate proteoglycans can act as initial binding receptors, facilitating viral attachment to the cell surface prior to infection. nih.gov
The cellular uptake of molecules like this compound sulfate, and by extension, viruses that bind to it, generally occurs through endocytic pathways. wikipedia.org For non-viral molecules, this can involve clathrin-independent endocytosis and pinocytosis. wikipedia.org Once internalized, the cargo is typically transported to lysosomes, where it can be processed. wikipedia.org The specific uptake mechanisms for viruses that utilize this compound sulfate as an attachment factor are complex and can involve multiple steps, including transfer to other cell surface receptors before internalization.
Table 3: this compound Interactions with Viral Glycoproteins
| Virus | Viral Glycoprotein | Role of this compound Sulfate | Cellular Uptake Aspect | References |
| Herpes Simplex Virus 1 (HSV-1) | Glycoprotein C (gC) | Enhances free diffusion on the cell surface. | Facilitates navigation to entry receptors. | mdpi.comnih.govnih.gov |
| Human Papillomavirus (HPV) | Not specified | Can act as an initial binding receptor under certain conditions. | Facilitates initial viral attachment. | nih.gov |
Modulation of Enzyme Activity at a Biochemical Level
Inhibition of Matrix-Degrading Enzymes (e.g., Metalloproteinases, Aggrecanases) in in vitro models
In in vitro models of cartilage degradation, this compound sulfate has demonstrated the ability to inhibit the activity and expression of key matrix-degrading enzymes. avma.orge-century.us These enzymes, including matrix metalloproteinases (MMPs) and aggrecanases (members of the ADAMTS family), are responsible for the breakdown of the major components of the cartilage extracellular matrix, such as collagen and aggrecan, a process central to the pathology of osteoarthritis. avma.orgnih.gov
Specifically, studies have shown that this compound sulfate can suppress the gene expression of MMP-3 and MMP-13, which are critical for the degradation of proteoglycans and type II collagen, respectively. avma.org It has also been found to down-regulate the expression of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), the primary enzymes responsible for the cleavage of aggrecan. avma.org By inhibiting these catabolic enzymes, this compound sulfate helps to preserve the integrity of the cartilage matrix. The mechanism of this inhibition may involve the modulation of inflammatory signaling pathways that are known to upregulate the expression of these enzymes. e-century.us
Table 4: Inhibition of Matrix-Degrading Enzymes by this compound in vitro
| Enzyme Family | Specific Enzymes Inhibited | Substrate | References |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-3, MMP-9, MMP-13, MMP-14 | Collagen, Proteoglycans | avma.orge-century.us |
| Aggrecanases (ADAMTS) | ADAMTS-4 (Aggrecanase-1), ADAMTS-5 (Aggrecanase-2) | Aggrecan | avma.org |
Stimulation of Proteoglycan and Collagen Synthesis by Chondrocytes in in vitro models
In addition to its inhibitory effects on catabolic enzymes, this compound sulfate has been shown in in vitro models to have an anabolic effect on chondrocytes, the resident cells of cartilage. nih.govru.nl It stimulates these cells to synthesize and secrete new extracellular matrix components, primarily proteoglycans (such as aggrecan) and type II collagen, which are essential for the structure and function of cartilage. nih.govnih.govnih.gov
This stimulatory effect is crucial for maintaining the balance between matrix degradation and synthesis, which is often disrupted in degenerative joint diseases. avma.org The addition of this compound sulfate to chondrocyte cultures has been observed to increase the incorporation of sulfate into newly synthesized proteoglycans, indicating an enhanced production of these molecules. nih.gov Similarly, studies have demonstrated an upregulation of collagen synthesis in chondrocytes exposed to this compound sulfate. nih.govnih.gov The precise molecular mechanisms underlying this stimulation are still under investigation but are thought to involve the interaction of this compound sulfate with cell surface receptors and the modulation of intracellular signaling pathways that control the expression of genes encoding for matrix proteins. nih.govru.nl
Table 5: Stimulation of Matrix Synthesis by this compound in vitro
| Matrix Component | Cellular Effect | Key Cell Type | References |
| Proteoglycans (e.g., Aggrecan) | Increased synthesis and secretion. | Chondrocytes | nih.govru.nl |
| Collagen (Type II) | Upregulation of synthesis. | Chondrocytes | nih.govnih.gov |
Table of Compounds Mentioned
Analytical Methodologies for Chondroitin Research
Extraction and Isolation Techniques for Research Grade Material
Obtaining research-grade chondroitin sulfate (B86663) (CS) necessitates a multi-step approach to separate it from the complex extracellular matrix of tissues. nih.gov The initial and most critical phase involves the hydrolysis of the tissue to break down the core protein of the proteoglycan, thereby releasing the CS chains. nih.gov This is followed by techniques to precipitate the CS and remove contaminants.
Enzymatic hydrolysis is a widely employed method for the extraction of this compound sulfate because it offers high efficiency and specificity under mild conditions, which helps to preserve the integrity of the polysaccharide chain. nih.gove3s-conferences.org Proteolytic enzymes are used to digest the protein core of the proteoglycan, releasing the covalently attached glycosaminoglycan chains. nih.govmdpi.com
Papain is one of the most frequently used proteases for this purpose. mdpi.com It is a cysteine protease that effectively hydrolyzes the protein component of cartilage. The process typically involves incubating the source tissue, such as cartilage, with a papain solution at an optimal temperature and pH. For instance, a common procedure involves digestion with papain at 60-65°C for several hours. e3s-conferences.orgoup.comnih.gov The enzymatic reaction is often terminated by boiling the mixture, which inactivates the enzyme. oup.com
Trypsin , a serine protease, is another enzyme utilized in the extraction process. It cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. A combination of enzymes, such as papain and trypsin, can be used to achieve a more thorough digestion of the protein matrix. nih.govnih.gov The conditions for trypsin digestion are typically adjusted to its optimal pH and temperature range. In some protocols, a sequential enzymatic treatment is employed to maximize the yield and purity of the extracted this compound. google.com
Below is a table summarizing typical conditions for enzymatic hydrolysis in this compound extraction:
| Enzyme | Typical Temperature | Typical pH | Typical Incubation Time | Source Example |
|---|---|---|---|---|
| Papain | 50-65°C | 6.0-7.0 | 4-24 hours | Antler Cartilage, Bovine Nasal Cartilage nih.govnih.gov |
| Trypsin | 37-50°C | 8.0-9.0 | Variable (often used in combination) | Chicken Sternal Cartilage nih.govgoogle.com |
| Alcalase | 53°C | 7.3 | 8 hours | Blackmouth Catshark Cartilage nih.gov |
Chemical hydrolysis using acids or alkalis represents an alternative to enzymatic methods for extracting this compound. These methods also aim to break the linkage between the CS chain and the core protein.
Alkaline hydrolysis is a common chemical extraction technique that involves treating the cartilage with a strong base, such as sodium hydroxide (B78521) (NaOH). nih.govsdqingrunbio.com This process facilitates a β-elimination reaction, which cleaves the O-glycosidic bond between the polysaccharide chain and the serine residues of the core protein. nih.govresearchgate.net It is crucial to carefully control the reaction conditions, including alkali concentration, temperature, and time, to prevent significant degradation and desulfation of the this compound sulfate chains. nih.gov
Acid extraction methods are less common for this compound due to the risk of hydrolyzing the glycosidic bonds within the polysaccharide chain, leading to a lower molecular weight product. However, mild acid treatment can be used in some purification steps. For example, trichloroacetic acid (TCA) is often used not for primary extraction but for deproteinization following initial hydrolysis. nih.govresearchgate.netresearchgate.net
Following the initial hydrolysis and removal of cellular debris, the resulting solution contains this compound sulfate along with other soluble proteins and nucleic acids. Precipitation is a key step to selectively isolate the CS.
Cetylpyridinium chloride (CPC) is a cationic detergent that is widely used for the precipitation of anionic polysaccharides like this compound sulfate. oup.comservice.gov.uk The positively charged pyridinium group of CPC forms an insoluble ion-pair complex with the negatively charged sulfate and carboxyl groups of this compound. service.gov.uk This complex precipitates out of the solution, allowing for its separation from neutral polysaccharides and proteins by centrifugation. oup.comresearchgate.net The precipitate can then be redissolved in a high-salt concentration solution (e.g., NaCl), which disrupts the ionic interaction between CPC and this compound, allowing the this compound to be recovered, typically by ethanol precipitation. oup.com The effectiveness of CPC precipitation can be influenced by factors such as the molecular weight of the this compound sulfate. nih.gov
Dialysis is an essential purification technique used to remove low molecular weight impurities, such as salts, from the this compound sulfate preparation. nih.govresearchgate.net The process relies on selective diffusion across a semi-permeable membrane. thermofisher.comthermofisher.com The this compound extract is placed inside a dialysis tube or cassette made of a membrane with a specific molecular-weight cutoff (MWCO). thermofisher.com This membrane contains pores that are large enough to allow small molecules like salts and residual amino acids to pass through into a surrounding buffer solution (the dialysate), but small enough to retain the much larger this compound sulfate macromolecules. thermofisher.comcreative-proteomics.com By repeatedly changing the external buffer, a significant reduction in salt concentration and removal of other small contaminants is achieved, which is crucial for the accuracy of subsequent analytical procedures. thermofisher.comcreative-proteomics.com
Purification and Fractionation Approaches
After initial isolation and desalting, further purification is often necessary to obtain research-grade this compound with high purity and to separate it into different fractions based on its physicochemical properties.
Ion-exchange chromatography (IEC) is a powerful technique for the high-resolution purification and fractionation of this compound sulfate. nih.govresearchgate.netethernet.edu.et This method separates molecules based on their net surface charge. Since this compound sulfate is an anionic polysaccharide due to its sulfate and carboxyl groups, anion-exchange chromatography is typically used. oup.com
In this process, the crude this compound solution is passed through a column packed with a solid stationary phase (resin) that contains positively charged functional groups. researchgate.netresearchgate.net The negatively charged this compound molecules bind to the positively charged resin. Other non-charged or positively charged impurities pass through the column and are washed away. ethernet.edu.et The bound this compound is then eluted from the column by increasing the ionic strength of the mobile phase, typically by applying a salt gradient (e.g., increasing concentrations of NaCl). oup.com this compound fractions with different charge densities (which can relate to the degree of sulfation) will elute at different salt concentrations, allowing for their separation and collection. oup.comoup.com This technique can significantly improve the purity of the this compound preparation. researchgate.net
The table below outlines a typical anion-exchange chromatography process for this compound purification.
| Step | Description | Typical Reagents |
|---|---|---|
| 1. Column Equilibration | The anion-exchange column (e.g., DEAE-Sepharose or Q Sepharose) is prepared by washing with a low-ionic-strength buffer. oup.comresearchgate.net | Low concentration buffer (e.g., Tris-HCl, pure water). oup.com |
| 2. Sample Loading | The this compound sample, dissolved in the equilibration buffer, is applied to the column. Anionic CS binds to the resin. | CS sample in low-salt buffer. |
| 3. Washing | The column is washed with the equilibration buffer to remove unbound, neutral, or weakly bound impurities. oup.com | Low concentration buffer, sometimes with a low concentration of salt (e.g., 0.2 M NaCl). oup.com |
| 4. Elution | A gradient of increasing salt concentration is applied to the column. The salt ions compete with the bound CS for the charged sites on the resin, causing the CS to be released and eluted. oup.com | Linear or stepwise gradient of a high-salt solution (e.g., 0-3.2 M NaCl). oup.com |
| 5. Fraction Collection | The eluate is collected in separate fractions, which can be analyzed for this compound content. | N/A |
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely utilized technique for the analysis of this compound. This method separates molecules based on their hydrodynamic volume in solution. In the context of this compound research, SEC/GPC is primarily employed to determine the molecular weight (MW) and molecular weight distribution of this compound sulfate preparations. jascoinc.comjasco.co.ukjasco-global.com
The principle of SEC involves passing the this compound sulfate solution through a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can permeate the pores of the gel, leading to a longer retention time. service.gov.uk
A typical SEC/GPC system for this compound analysis consists of a pump, a column oven, an autosampler, and a detector, most commonly a refractive index (RI) detector. jascoinc.comjasco.co.uk The choice of column is critical, with columns having an appropriate exclusion limit for the expected molecular weight range of this compound (typically 20,000 to 50,000 Da) being selected. jascoinc.comjasco.co.ukjasco-global.com For instance, a column with an exclusion limit of 300,000 Da (based on Pullulan standards) has been successfully used. jascoinc.comjasco.co.ukjasco-global.com
To determine the molecular weight of this compound samples, a calibration curve is first generated using a series of standards with known molecular weights, such as Pullulan standards. jascoinc.comjasco.co.ukjasco-global.com The retention times of the this compound sample are then compared to this calibration curve to calculate its molecular weight averages, including the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the polydispersity index (Mw/Mn). jascoinc.comjasco.co.ukjasco-global.comoup.com
The mobile phase, or eluent, is carefully chosen to ensure proper separation and to prevent interactions between the sample and the column packing material. A common eluent for this compound analysis is a phosphate (B84403) buffer solution. jascoinc.comjasco.co.uk
Table 1: Example SEC/GPC System and Conditions for this compound Sulfate Analysis
| Parameter | Specification |
|---|---|
| Pump | PU-2080 |
| Degasser | DG-2080-53 |
| Column Oven | CO-2060 |
| Autosampler | AS-2057 |
| Detector | RI-2031 Refractive Index Detector |
| Column | Shodex Asahipak GF-510 HQ (7.5 mm I.D. x 300 mm L, 5 µm) |
| Eluent | 0.04 M Sodium dihydrogen phosphate anhydrous - 0.06 M Disodium hydrogen phosphate anhydrous |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 ºC |
| Injection Volume | 50 µL |
| Calibration Standards | Shodex STANDARD P-82 (Pullulan) |
Affinity Chromatography
Affinity chromatography is a powerful technique used to purify and analyze this compound based on its specific binding interactions with other molecules. This method relies on the reversible interaction between the target molecule (this compound) and a specific ligand that is immobilized on a chromatographic stationary phase.
In this compound research, affinity chromatography has been employed to study the specific binding of different this compound sulfate isomers to other biological molecules. For example, the binding of this compound-4-sulfate and this compound-6-sulfate to a triple-helical peptide has been investigated using this technique. researchgate.net In such an experiment, the peptide is immobilized on the affinity column. A solution containing the this compound sulfate isomers is then passed through the column. The isomers that bind to the peptide are retained on the column, while non-binding molecules pass through. researchgate.net
The bound this compound sulfate can then be eluted from the column by changing the experimental conditions, such as increasing the salt concentration of the eluting buffer. researchgate.net The eluted fractions are collected and can be further analyzed to identify and quantify the bound this compound sulfate. This provides valuable information about the specificity of this compound's interactions, which is crucial for understanding its biological functions. The purification of enzymes involved in this compound biosynthesis, such as UDP-D-xylose:core protein beta-D-xylosyltransferase, has also been achieved using affinity chromatography. nih.gov
Structural Characterization Techniques
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide atomic-level information about the primary structure, conformation, and dynamics of this polysaccharide. researchgate.net
¹H NMR (Proton NMR) is used to identify the different sugar residues in the this compound chain. jst.go.jp For instance, the signals for the methyl protons of the N-acetylgalactosamine (GalNAc) residue typically appear around 2.08 ppm. nih.gov The anomeric protons (H-1) of the GalNAc and glucuronic acid (GlcA) residues also have characteristic chemical shifts. mdpi.com 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HOHAHA (Homonuclear Hartmann-Hahn), are employed to establish the connectivity of protons within each sugar ring. jst.go.jp
¹³C NMR spectroscopy provides information about the carbon skeleton of the this compound molecule. mdpi.com The chemical shifts of the carbon atoms are sensitive to their local chemical environment, allowing for the identification of the different monosaccharide units and the positions of sulfate groups. mdpi.com For example, the presence of a sulfate group at the C-6 position of GalNAc can be confirmed by the characteristic chemical shift of the C-6 carbon. mdpi.com
Isotope enrichment with ¹³C and ¹⁵N can be used to enhance the sensitivity and resolution of NMR spectra, facilitating more detailed structural analysis, especially for high molecular weight this compound. researchgate.net
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Sulfate
| Proton | Chemical Shift (ppm) |
|---|---|
| N-acetyl (CH₃) of GalNAc | ~2.02 - 2.08 |
| H-1 of GalNAc | ~4.53 |
| H-1 of GlcA | ~4.48 |
| H-6 of GalNAc(6S) | ~4.10 |
Fourier Transform Infrared (FTIR) Spectroscopy
Key absorption bands in the FTIR spectrum of this compound include:
A broad band around 3400 cm⁻¹ corresponding to the stretching vibrations of hydroxyl (-OH) and N-H groups. mdpi.com
A band around 2930 cm⁻¹ attributed to the C-H stretching vibrations of methyl or methylene groups. mdpi.com
A peak around 1636 cm⁻¹ corresponding to the amide I band (-C=O stretching). mdpi.com
A peak around 1560 cm⁻¹ representing the amide II band (-NH bending). mdpi.com
A strong absorption band around 1224-1229 cm⁻¹ due to the asymmetric stretching vibration of the sulfate ester group (S=O), which is a characteristic feature of this compound sulfate. mdpi.comresearchgate.net
A broad peak around 1030 cm⁻¹ attributed to the C-O-C stretching vibration of the saccharide structure. researchgate.net
FTIR spectroscopy can also be used to differentiate between different isomers of this compound sulfate. For example, the position of the sulfate group can influence the fingerprint region of the spectrum. Peaks at approximately 857 cm⁻¹ are characteristic of this compound-4-sulfate (CS-A), while peaks around 826 cm⁻¹ are specific to this compound-6-sulfate (CS-C). mdpi.com Attenuated Total Reflection (ATR)-FTIR, a variant of the technique, allows for the analysis of samples with minimal preparation. sci-hub.box Second derivative spectra can be used to resolve overlapping bands and provide more detailed structural information. sci-hub.box
Table 3: Key FTIR Absorption Bands for this compound Sulfate
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3400 | -OH and N-H stretching |
| ~2930 | C-H stretching |
| ~1636 | Amide I (C=O stretching) |
| ~1560 | Amide II (N-H bending) |
| ~1224-1229 | S=O asymmetric stretching |
| ~1030 | C-O-C stretching |
| ~857 | C-O-S of this compound-4-sulfate |
| ~826 | C-O-S of this compound-6-sulfate |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopic technique that provides detailed information about the molecular structure of this compound. It is a non-destructive and label-free method that relies on the inelastic scattering of monochromatic light. nih.gov
The Raman spectrum of this compound provides a molecular fingerprint, with specific peaks corresponding to the vibrations of different chemical bonds and functional groups within the molecule. This allows for the identification and characterization of this compound and its various sulfated forms. nih.gov For instance, the pattern of sulfation can be discerned from the Raman spectrum. nih.gov
Raman spectroscopy is particularly useful for the quantitative analysis of this compound in various samples, including pharmaceutical tablets. researchgate.netrsc.org The intensity of the Raman signal is generally proportional to the concentration of the analyte, allowing for the development of quantitative methods. nih.gov This technique can be combined with chemometric methods, such as partial least squares (PLS), for robust and accurate quantification. researchgate.netrsc.org
Raman microspectrometry allows for the analysis of this compound within complex biological matrices, such as cartilage tissue, providing information on the spatial distribution and organization of the molecule. nih.gov This is valuable for understanding the role of this compound in tissue structure and function. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for the structural characterization of this compound sulfate (CS). It measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. In CS research, MS-based approaches are frequently used to analyze the disaccharides that result from enzymatic digestion of the polysaccharide chains, providing insight into sulfation patterns and uronic acid composition nih.govnih.gov.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) significantly enhances the structural analysis of this compound by combining two stages of mass analysis. youtube.com In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio are selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are then analyzed in a second mass analyzer. youtube.com This process provides detailed structural information that is not obtainable from a single MS stage. youtube.com
MS/MS is particularly valuable for sequencing CS oligosaccharides. acs.org Key challenges in CS analysis, such as distinguishing between N-acetylgalactosamine (GalNAc) residues sulfated at the 4-position versus the 6-position and identifying uronic acid epimers, can be addressed using MS/MS strategies. acs.org By controlling the precursor ion charge state and using reducing terminal derivatives, it is possible to obtain nearly complete information on the covalent structure of CS. acs.org
MS/MS has been successfully applied to quantify CS disaccharides from complex biological samples, such as fixed brain tissue, with low picomolar sensitivity. nih.govnih.gov For instance, a liquid chromatography (LC)-MS/MS technique can determine the relative percentages of various disaccharides, including Δ0S, Δ4S, Δ6S, Δ4S6S, and Δ2S6S. nih.gov
A study analyzing CS composition in the human primary motor cortex using LC-MS/MS with Multiple Reaction Monitoring (MRM) demonstrated the method's reproducibility and quantitative power. The results showed Δ4S-CS to be the most abundant variant. nih.gov
Table 1: this compound Sulfate Disaccharide Composition in Human Primary Motor Cortex by LC-MS/MS
This table is based on data from a study analyzing a single human donor sample in triplicate.
| Disaccharide Isomer | Relative Percentage (Mean) | Standard Error |
|---|---|---|
| Δ4S-CS | 77.2% | (not specified) |
| Δ0S-CS | 14.6% | (not specified) |
| Δ6S-CS | 4.8% | (not specified) |
| Δ4S6S-CS | 3.4% | (not specified) |
| Δ2S6S-CS | Not Quantifiable | (not specified) |
Ion Mobility Mass Spectrometry (IM-MS)
Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge (i.e., their collisional cross-section). researchgate.netresearchgate.net This additional dimension of separation is particularly useful for resolving isomeric and isobaric species, which are common in CS analysis. acs.org
IM-MS has proven effective in differentiating CS disaccharide isomers. For example, the primary products of enzymatic digestion, 4-sulfated (C4S) and 6-sulfated (C6S) disaccharides, can be readily distinguished by IM-MS, with the 6-sulfate isomer showing lower mobility in the gas phase. researchgate.net This technique can also be used for the screening and structural analysis of larger CS oligosaccharides, such as octasaccharides released from brain proteoglycans. nih.gov The data from IM-MS can reveal distinct mobility families based on the degree of sulfation. nih.gov
Furthermore, when combined with Mass Spectrometry Imaging (MSI), IM-MS allows for the spatially resolved analysis of GAG oligosaccharides directly from tissue sections. acs.orgnih.gov Using Trapped Ion Mobility Spectrometry (TIMS), researchers can separate isomeric GAG ions in different histologically relevant regions, providing insights into the distribution of specific CS structures within tissues. acs.orgnih.gov
Chromatographic Analysis of Disaccharide and Oligosaccharide Profiles
Chromatographic techniques are fundamental for the separation and quantification of this compound-derived disaccharides and oligosaccharides, typically after enzymatic digestion of the polymer chain.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the constituent disaccharides of this compound sulfate. The technique involves passing a sample through a column packed with a stationary phase; the components of the sample are separated based on their differential interactions with the stationary phase and are eluted by a mobile phase. scispace.com
For CS analysis, the polymer is first hydrolyzed by enzymes like chondroitinase ABC or ACII to produce unsaturated disaccharides. nih.gov These disaccharides are then separated and quantified, often using ion-pairing reversed-phase LC with ultraviolet (UV) detection. nih.govresearchgate.net Various column types, such as amido, amino, and ion-exchange resins made from sulfonized styrene-divinylbenzene copolymer, have been developed for the successful separation of 4- and 6-sulfated disaccharides. mdpi.comnih.gov The method is sensitive enough to determine CS isomers in amounts as small as 100 nanograms. nih.gov
The disaccharide profile obtained through HPLC analysis can help identify the source of the CS raw material, as different sources yield distinct profiles. researchgate.net
Table 2: Average Disaccharide Profiles from Enzymatic Hydrolysis of CS Raw Materials by HPLC
This table presents representative data on the varying compositions of this compound sulfate from different biological sources.
| Disaccharide | Bovine Trachea (%) | Porcine (%) | Shark Cartilage (%) |
|---|---|---|---|
| ΔDi-6S | 26.6 | 1.8 | 32.9 |
| ΔDi-4S | 63.8 | 84.1 | 18.0 |
| ΔDi-0S | 9.6 | 11.2 | 11.0 |
| ΔDi-diSE | Not Detected | 2.9 | 23.3 |
| ΔDi-diSB | Not Detected | Not Detected | 10.1 |
| ΔDi-triS | Not Detected | Not Detected | 4.7 |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate charged molecules within a narrow capillary tube. wikipedia.orgyoutube.com It is well-suited for the analysis of highly charged molecules like this compound sulfate and its derivatives. CE offers advantages such as low consumption of samples and reagents and rapid analysis times compared to HPLC. researchgate.net
CE has been developed for the quality control of CS in raw materials and commercial formulations. researchgate.netnih.gov The method can quantify CS concentrations, screen for impurities like other glycosaminoglycans or DNA, and specifically determine hyaluronan content. researchgate.netnih.gov Analysis is typically performed in bare fused silica capillaries using a phosphate buffer of low pH. nih.gov The technique demonstrates high sensitivity, precision, and accuracy. researchgate.netnih.gov Furthermore, CE can be used to analyze the disaccharide composition following enzymatic digestion, revealing structural characteristics that may differ based on the tissue or species of origin. nih.gov
Table 3: Performance of a Capillary Electrophoresis Method for CS and Hyaluronan Quantification
This table summarizes the validation parameters of a developed CE method, highlighting its sensitivity.
| Analyte | Lower Limit of Quantitation (LLOQ) |
|---|---|
| This compound Sulfate (CS) | 30.0 µg/mL |
| Hyaluronan | 5.0 µg/mL |
Electrophoretic Methods (e.g., SDS-PAGE for Proteoglycan Analysis)
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. creative-proteomics.com While not used to analyze the this compound polysaccharide chain itself, it is a crucial method for analyzing the core proteins of this compound sulfate proteoglycans (CSPGs). researchgate.net
In this application, the CS glycosaminoglycan chains are first removed from the core protein by enzymatic digestion with chondroitinases (e.g., chondroitinase ABC or ACII). researchgate.netnih.gov The remaining core protein is then denatured with SDS, which imparts a uniform negative charge, and separated on a polyacrylamide gel under an electric field. creative-proteomics.com Smaller proteins migrate more quickly through the gel matrix than larger ones. creative-proteomics.com This allows for the determination of the molecular weight and purity of the proteoglycan core proteins. creative-proteomics.comresearchgate.net
For example, SDS-PAGE analysis of proteoglycans synthesized by human bone cells revealed several distinct species with different apparent molecular weights after enzymatic removal of the GAG chains. nih.gov
Table 4: Apparent Molecular Weights of Proteoglycan Species from Human Bone Cells by SDS-PAGE
This table shows the different proteoglycan core protein sizes identified in a study on human bone cells.
| Proteoglycan Species | Median Apparent Molecular Weight (Mr) |
|---|---|
| Species 1 | 600,000 |
| Species 2 | 400,000 |
| Species 3 | 270,000 |
| Species 4 | 135,000 |
| Species 5 | 40,000 |
Chemical Evaluation of Sulfation Degree and Charge Density
Various analytical techniques are employed to determine the degree and position of sulfation. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. For instance, after enzymatic digestion of the this compound sulfate chains into disaccharide units, HPLC can be used to separate and quantify the different sulfated forms (e.g., this compound-4-sulfate, this compound-6-sulfate, and various di-sulfated disaccharides). nih.gov
The charge density, a direct consequence of the degree of sulfation, is another critical parameter. mdpi.comresearchgate.net It influences the polymer's conformation and its ability to bind to proteins and other molecules. nih.gov Techniques such as capillary electrophoresis can be used to separate this compound sulfate chains based on their charge-to-mass ratio, providing insights into the charge density distribution within a sample. The heterogeneity in sulfation introduces significant variability in the charge density of this compound sulfate polymers. mdpi.com
A study on this compound sulfate extracted from the cartilage of blackmouth catshark (Galeus melastomus) provides a clear example of detailed sulfation analysis. The researchers utilized a combination of techniques to characterize the extracted glycosaminoglycan. nih.gov
| Disaccharide Unit | Percentage |
| This compound-6-sulfate (CS-C) | 55% |
| This compound-4-sulfate (CS-A) | 23-24% |
| Disulfated (GlcA2S-GalNAc6S - CS-D) | 15-16% |
| Other (disulfated and unsulfated) | <7% |
This table illustrates the detailed sulfation pattern of this compound sulfate from a specific marine source, highlighting the predominance of C-type sulfation. nih.gov
Quantitative Analysis Methods (e.g., Spectrophotometry, DMB assay)
Accurate quantification of this compound sulfate in various samples, from raw materials to biological fluids, is essential for quality control and research. Spectrophotometric methods are widely used for this purpose due to their simplicity, speed, and cost-effectiveness.
The 1,9-dimethylmethylene blue (DMMB) assay is a prominent colorimetric method for quantifying sulfated glycosaminoglycans (sGAGs), including this compound sulfate. springernature.com This assay is based on the principle of metachromasia, where the blue cationic DMMB dye binds to the anionic sulfate groups of this compound, resulting in a color shift to purple that can be measured spectrophotometrically. researchgate.net The change in absorbance is proportional to the concentration of sGAGs in the sample. researchgate.net
Several factors can influence the accuracy and sensitivity of the DMMB assay. The pH of the DMMB solution is a critical parameter; for instance, adjusting the pH can help to minimize interference from non-sulfated glycosaminoglycans like hyaluronic acid or from other polyanionic molecules such as DNA. researchgate.netecmjournal.org The choice of wavelength for absorbance measurement also affects the assay's sensitivity. ecmjournal.org
The table below summarizes the effect of pH on the sensitivity of the DMMB assay for this compound sulfate, as indicated by the slope of the standard curve. ecmjournal.org
| pH | Wavelength (nm) | Sensitivity (Slope of Standard Curve) |
| 3.0 | 525 | High |
| 1.5 | 525 | Lower |
| 3.0 | 590 | High |
| 1.5 | 590 | Lower |
This data demonstrates that the sensitivity of the DMMB assay for this compound sulfate is generally higher at a pH of 3.0 compared to 1.5. ecmjournal.org
Other cationic dyes, such as Azure A and methylene blue, can also be used for the spectrophotometric quantification of this compound sulfate, operating on a similar principle of dye-polyanion interaction. researchgate.net For example, a method using Azure A has been developed for the determination of this compound sulfate, with a linear range of 0-30 µg/mL. researchgate.net Similarly, a method utilizing the decrease in absorbance of methylene blue upon complexation with this compound sulfate has been reported, with a linear range of 0.5 - 4 µg/mL.
In Vitro and Cellular Model Systems for Mechanistic Research
In vitro and cellular models are indispensable tools for investigating the mechanisms of action of this compound sulfate at the molecular and cellular levels. These models allow for controlled experiments that can elucidate the effects of this compound on specific cell types and biological pathways, particularly in the context of joint health and disease. nih.gov
Chondrocytes, the primary cells in cartilage, are a common focus of these studies. nih.gov Researchers often use monolayer (2D) or three-dimensional (3D) culture systems to study the influence of this compound sulfate on chondrocyte behavior. mdpi.com To mimic the inflammatory conditions of osteoarthritis, these cell cultures are often stimulated with pro-inflammatory cytokines such as interleukin-1β (IL-1β) or tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
In these models, the effects of this compound sulfate on various cellular responses can be assessed, including:
Gene expression: Analyzing the expression of genes related to cartilage matrix components (e.g., aggrecan, collagen type II), inflammatory mediators, and matrix-degrading enzymes (e.g., matrix metalloproteinases). nih.gov
Protein production: Measuring the synthesis and secretion of key cartilage matrix proteins and inflammatory molecules.
Cell signaling pathways: Investigating how this compound sulfate modulates intracellular signaling cascades involved in inflammation and cartilage metabolism.
Explant cultures, which use small pieces of cartilage tissue, offer a model that more closely resembles the in vivo environment, as the chondrocytes remain within their natural extracellular matrix. ed.ac.uk These models are valuable for studying the effects of this compound sulfate on matrix degradation and synthesis in a more physiologically relevant context. ed.ac.uk
The following table provides examples of in vitro models used in this compound research:
| Model System | Cell/Tissue Type | Common Stimuli | Key Outcomes Measured |
| Monolayer Culture (2D) | Chondrocytes, Synoviocytes | IL-1β, TNF-α | Gene expression of inflammatory and catabolic markers, cell signaling pathway activation. nih.govmdpi.com |
| Pellet Culture (3D) | Chondrocytes, Mesenchymal Stem Cells | Inflammatory cytokines | Chondrogenic differentiation, extracellular matrix production. mdpi.com |
| Explant Culture | Articular Cartilage | Mechanical injury, inflammatory cytokines | Matrix degradation, release of GAGs and collagen fragments, cell viability. ed.ac.uk |
| Co-culture Systems | Chondrocytes and Synoviocytes or Macrophages | Inflammatory stimuli | Cell-cell interactions, inflammatory cross-talk. mdpi.com |
This table summarizes various in vitro models employed to understand the mechanisms of action of this compound sulfate in joint-related research.
By utilizing these diverse analytical and experimental approaches, scientists can thoroughly characterize this compound sulfate and gain deeper insights into its biological functions, ultimately supporting its rational use in therapeutic applications.
Chemical Modification and Biosynthesis of Chondroitin Derivatives for Research Applications
Chemo-Enzymatic Synthesis of Defined Chondroitin Oligosaccharides and Sulfated Variants
The chemo-enzymatic synthesis of this compound oligosaccharides offers a powerful strategy to create structurally defined molecules that are difficult to obtain from natural sources. nih.gov This approach combines the specificity of enzymes with the versatility of chemical synthesis to build this compound chains with precise lengths and sulfation patterns. nih.govrsc.org
A key enzyme in this process is this compound polymerase, such as KfoC from Escherichia coli K4, which can transfer both UDP-GlcUA (uridine diphosphate-glucuronic acid) and UDP-GalNAc (uridine diphosphate-N-acetylgalactosamine) to an acceptor molecule to elongate the this compound backbone. nih.govmdpi.com By controlling the reaction conditions and using specific acceptor primers, it is possible to synthesize this compound oligosaccharides of defined lengths, ranging from disaccharides to hexadecasaccharides and beyond. rsc.orgfrontiersin.org For instance, researchers have successfully prepared a library of 15 distinct this compound sulfate (B86663) oligosaccharides, including 4-O-sulfated and 6-O-sulfated versions from trisaccharides to nonasaccharides, using an enzyme-based method. nih.gov
Furthermore, the chemo-enzymatic approach allows for the synthesis of sulfated variants. rsc.org This can be achieved by using sulfotransferases, such as this compound-4-O-sulfotransferase (C4ST) and this compound-6-O-sulfotransferase (C6ST), to introduce sulfate groups at specific positions on the this compound backbone. frontiersin.orgresearchgate.net An efficient enzymatic sulfation system has been developed that utilizes adenosine (B11128) 5′-triphosphate (ATP) and sulfate to achieve a high degree of sulfation. frontiersin.org This method has been used to prepare sulfated derivatives of various this compound oligosaccharides, including disaccharides, tetrasaccharides, hexasaccharides, octasaccharides, and decasaccharides. frontiersin.org
The combination of chemical and enzymatic methods provides a flexible platform for creating a diverse range of this compound derivatives. For example, unnatural 6-O-sulfated CS pentasaccharides containing a 6-O-sulfo 2-azido galactosamine or a 6-O-sulfo galactosamine residue have been synthesized. nih.gov These well-defined molecules are invaluable tools for studying the specific roles of this compound sulfation patterns in biological processes. researchgate.net
Chemical Derivatization Strategies to Alter Sulfation Patterns or Introduce Functional Groups
Chemical derivatization provides a versatile toolkit to modify this compound's structure, enabling researchers to probe its biological functions and develop new biomaterials. These strategies focus on altering the natural sulfation patterns or introducing novel functional groups to the polysaccharide backbone. researchgate.net
Alteration of Hydroxyl Group Substitution
The hydroxyl groups on the this compound backbone are primary targets for chemical modification. One key strategy involves altering the sulfation pattern, which is crucial for this compound's biological activity. mdpi.com A common method to achieve this is through a sequence of chemical reactions: permethylation, desulfation, and acetylation. nih.govnih.gov In this process, the free hydroxyl and carboxyl groups are first protected by permethylation. nih.gov Subsequently, the sulfate groups are removed, and the newly exposed hydroxyl groups are acetylated. researchgate.netnih.gov This replacement of sulfate with acetyl groups creates a stable derivative that reflects the original sulfation pattern and can be analyzed using techniques like mass spectrometry to determine the initial sites of sulfation. nih.govnih.gov
Beyond altering sulfation, hydroxyl groups can be oxidized to introduce aldehyde functionalities. For example, treating this compound sulfate with sodium periodate (B1199274) oxidizes adjacent hydroxyls on the polysaccharide rings, creating aldehyde groups. nih.gov These aldehydes can then serve as reactive handles for further modifications.
Grafting of Moieties (e.g., Lysine (B10760008), Polyethyleneimine)
The introduction of new chemical entities, or moieties, onto the this compound backbone can impart novel properties to the polysaccharide. This process, known as grafting, allows for the attachment of various molecules to create functionalized this compound derivatives. researchgate.net
For instance, methacrylate (B99206) groups can be conjugated to this compound sulfate using glycidyl (B131873) methacrylate, resulting in methacrylated this compound sulfate (CSmA). nih.gov These methacrylate groups can undergo radical polymerization to form crosslinked hydrogel networks. nih.gov This approach has been used to create bioadhesives that can bond with tissues. nih.gov
In another example, poly(acrylamide) has been grafted onto this compound sulfate to create a copolymer with electrically responsive properties for potential use in transdermal drug delivery systems. researchgate.net The grafting of different functional groups can also influence cellular behavior. Studies have shown that surfaces coated with alkanethiols ending in various functional groups (–CH3, –OH, –COOH, and –NH2) can affect protein adsorption and, consequently, the adhesion and differentiation of mesenchymal stem cells. acs.org While not a direct grafting onto this compound, this highlights how the presentation of different chemical groups can modulate biological responses.
The ability to graft specific moieties onto the this compound backbone opens up possibilities for creating tailor-made biomaterials with desired physical, chemical, and biological characteristics.
Biotechnological Production of this compound and Its Derivatives
The limitations and safety concerns associated with animal-derived this compound have spurred the development of biotechnological production methods using microbial hosts. mdpi.comresearcher.life This approach offers a more controlled and sustainable source of this compound and its derivatives. researchgate.net
Genetic Engineering of Microbial Hosts (e.g., E. coli, B. subtilis, C. glutamicum) for this compound and Analog Synthesis
Several microbial hosts have been successfully engineered to produce this compound. Escherichia coli, particularly the K4 strain which naturally produces a fructosylated this compound-like capsular polysaccharide, has been a primary focus. mdpi.comjmb.or.kr The genes responsible for this compound synthesis in E. coli K4, known as the kfo gene cluster, have been well-characterized, facilitating their transfer to other, non-pathogenic microbial hosts. mdpi.com
Bacillus subtilis, a "generally recognized as safe" (GRAS) organism, has been engineered to produce this compound by introducing the kfoC and kfoA genes from E. coli K4. mdpi.comjmb.or.kr This has resulted in significant titers of extracellular this compound, reaching up to 5.22 g/L in a fermentor. jmb.or.kr Similarly, Corynebacterium glutamicum, another GRAS strain, has been engineered with E. coli K4 genes to produce this compound, achieving titers of 1.91 g/L. mdpi.comjmb.or.kr
Eukaryotic hosts like Pichia pastoris and Saccharomyces cerevisiae have also been explored for this compound production. mdpi.commdpi.com In P. pastoris, the this compound synthesis pathway was constructed by introducing genes from E. coli K4 (kfoC, kfoA) and B. subtilis (tuaD), leading to a production of 2.1 g/L of this compound sulfate A after further engineering for sulfation. mdpi.com A proof-of-concept study in S. cerevisiae demonstrated its potential as a host for this compound production as well. mdpi.com
Manipulation of Pathway Genes for Specific Derivatives
One key area of manipulation is the sulfation of the this compound backbone. By introducing sulfotransferase genes, such as this compound-4-O-sulfotransferase (C4ST) and this compound-6-O-sulfotransferase (C6ST) from various sources (e.g., mice), into the microbial host, it is possible to produce specific this compound sulfate isomers like this compound sulfate A (CS-A) and this compound sulfate C (CS-C). google.com For example, engineered P. pastoris expressing C4ST has been used to produce CS-A. mdpi.com
Structure-Activity Relationship Studies of this compound Derivatives
The biological functions of this compound sulfate (CS) are intricately linked to its molecular structure. The heterogeneity of naturally occurring CS, arising from variations in chain length, disaccharide composition, and sulfation patterns, results in a wide spectrum of biological activities. mdpi.comresearchgate.net Understanding the relationship between these structural features and the resulting functions is crucial for the rational design of this compound derivatives for specific research applications. Key structural determinants of CS bioactivity include the sulfation pattern, molecular weight, and the sequence of specific oligosaccharide motifs. researchgate.net
The Critical Role of Sulfation Patterns
The sulfation pattern of the repeating disaccharide units, which consist of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA), is a primary determinant of this compound's biological specificity. frontiersin.orgwikipedia.org The position and density of sulfate groups create unique electrostatic surfaces that mediate specific interactions with a large number of proteins, including growth factors, cytokines, chemokines, and cell surface receptors. researchgate.netmdpi.com
Different sulfation motifs confer distinct biological roles. For instance, highly sulfated derivatives like this compound Sulfate E (CS-E) and this compound Sulfate D (CS-D) are potent modulators of neuronal growth. frontiersin.org Studies have shown that CS-D and CS-E can bind to growth factors such as midkine (B1177420) (MK) and pleiotrophin (B1180697) (PTN) to promote the growth of neurons, an activity not observed with the more common monosulfated this compound Sulfate A (CS-A) and this compound Sulfate C (CS-C). frontiersin.org The specific sulfation patterns in these molecules act as recognition elements for growth factors and are essential for modulating neuronal development. caltech.edu
Furthermore, the degree of sulfation can dramatically alter bioactivity. Studies involving the synthetic modification of this compound sulfate have shown that increasing the level of sulfation produces a significant anticoagulant response, which is mediated through heparin cofactor II. plos.org This anticoagulant activity and the activation of the kinin system are broadly dependent on the degree of sulfation. plos.org However, the relationship is not always linear, suggesting that subtle structural interactions beyond just the number of sulfate groups are also at play. plos.org For example, some di-sulfated preparations were found to be more effective at generating kallikrein than certain tri-sulfated variants. plos.org
The sulfation pattern also dictates interactions with key signaling molecules. For example, the specific interaction between CS-E and tumor necrosis factor-α (TNF-α) was identified using synthetic CS microarrays. frontiersin.org The binding of CS to various proteins is determined by these specific sulfation patterns, which influences processes from cell division and cancer progression to central nervous system development. researchgate.net
Table 1: Impact of Sulfation Pattern on the Biological Activity of this compound Derivatives
| Sulfation Pattern/Derivative | Key Biological Activity/Interaction | Research Finding |
|---|---|---|
| CS-A (4-O-sulfation) | Binds to Calcium Ions | Calcium ions preferentially bind to the carboxyl groups of CS-A, influencing the molecule's conformation in aqueous solutions. mdpi.com |
| CS-C (6-O-sulfation) | Cartilage Regeneration | CS rich in C units has been shown to enhance chondrocyte proliferation and favor the differentiation of mesenchymal stem cells into chondrocytes. mdpi.com |
| CS-D (di-sulfated at C-2 of GlcA and C-6 of GalNAc) | Neuronal Growth Promotion | Binds to growth factors like midkine (MK) and pleiotrophin (PTN), promoting neuron growth. frontiersin.org |
| CS-E (di-sulfated at C-4 and C-6 of GalNAc) | Neurite Outgrowth & Growth Factor Binding | A specific CS-E tetrasaccharide was identified as the minimal motif that stimulates the growth and differentiation of multiple neuron types by binding to various proteins involved in promoting neurite outgrowth. caltech.edu |
| Oversulfated this compound Sulfate (OSCS) | Anticoagulant Activity | Increased sulfation leads to enhanced anticoagulant activity, primarily mediated through heparin cofactor II, independent of antithrombin. plos.org |
| Fucosylated this compound Sulfate (fCS) | Plasma Contact Activation | The fucose side chains are required for potent activation of the plasma contact system (intrinsic coagulation pathway), with the type of sulfate substitution on the fucose branches having less impact. oup.com |
Influence of Molecular Weight and Oligosaccharide Chains
The molecular weight (MW) of the this compound chain is another crucial factor governing its biological activity. researchgate.netresearchgate.net The MW of naturally occurring this compound can vary significantly depending on its source, ranging from 10-40 kDa in terrestrial animals to over 70 kDa in marine species like sharks. mdpi.comwikipedia.org This variation in chain length can lead to different biological effects.
Research indicates that depolymerized CS with a relatively low molecular weight (5-25 kDa) can exhibit superior bioactivity in certain contexts. researchgate.net However, for some functions, a higher molecular weight is essential. For example, a study on fucosylated this compound sulfate (fCS) demonstrated that a high molecular weight (around 65 kDa) was a prerequisite for its procoagulant activity, which involves the activation of the plasma contact system. oup.com In contrast, lower molecular weight depolymerized fCS products showed anticoagulant activity. oup.com
The development of synthetic and chemoenzymatic methods has enabled the production of structurally defined CS oligosaccharides. researchgate.netcaltech.edufrontiersin.org This has been instrumental in identifying the minimal structural motifs required for specific biological functions. A landmark study demonstrated that a synthetically produced CS-E tetrasaccharide was the smallest fragment capable of stimulating the growth and differentiation of various neuron types. caltech.edu In comparison, a CS-E disaccharide, an unsulfated tetrasaccharide, and other sulfated tetrasaccharides (CS-A, CS-C) showed significantly reduced or no effect on neurite outgrowth and growth factor binding. caltech.edu These findings underscore the importance of both a specific sulfation pattern and a minimum chain length to create the precise molecular architecture needed for biological recognition. caltech.edu
Table 2: Influence of Molecular Weight and Specific Oligosaccharides on this compound Activity
| Derivative/Size | Key Biological Activity | Research Finding |
|---|---|---|
| Low Molecular Weight fCS | Anticoagulant Activity | Depolymerized fucosylated this compound sulfate (fCS) products exhibit anticoagulant properties. oup.com |
| High Molecular Weight fCS (~65 kDa) | Procoagulant Activity | High molecular weight is required for fucosylated this compound sulfate to activate the plasma contact system, leading to a procoagulant effect at certain concentrations. oup.com |
| CS from Shark/Skate (50-70 kDa) | Structural Integrity | Higher molecular weight CS, typical of marine sources, is an important structural component of cartilage, providing resistance to compression. mdpi.comwikipedia.org |
| CS from Bovine/Porcine (14-26 kDa) | Anti-inflammatory Effects | CS of this size range is commonly used in preparations that have shown anti-inflammatory activity and stimulation of proteoglycan synthesis. mdpi.comwikipedia.org |
| Synthetic CS-E Tetrasaccharide | Minimal Functional Motif for Neurite Outgrowth | This specific, synthetically produced tetrasaccharide was identified as the minimal structure required to stimulate neuronal growth and differentiation. caltech.edu |
| Synthetic CS-E Disaccharide | Reduced Biological Activity | Compared to the tetrasaccharide, the CS-E disaccharide showed little effect on neurite outgrowth, indicating a minimum chain length is required for this function. caltech.edu |
Impact of Other Chemical Modifications
Beyond sulfation, other chemical modifications of the this compound backbone can introduce novel properties and functions. The chemical functionalization of CS with groups like methacrylate and aldehyde can create bioadhesives capable of covalently bonding to tissue proteins, a property useful for tissue repair applications. researchgate.net However, such modifications can also alter the inherent biological functions of the polysaccharide. For example, oxidation of this compound sulfate was found to weaken its ability to induce chondrogenesis in stem cells, with the effect being dependent on the degree of modification. researchgate.net
The synthesis of CS analogues, for instance, by replacing the natural glucuronic acid units with glucose, has been explored to create mimetics. rsc.org These structural analogues were found to maintain a three-dimensional structure similar to natural CS-E and could still interact with the growth factor midkine, suggesting that the carboxyl groups of glucuronic acid are not absolutely essential for this particular protein binding. rsc.org Such studies open avenues for creating derivatives that are easier to synthesize while retaining or modulating specific biological activities. rsc.org
Fucosylated this compound sulfate (fCS), a unique derivative found in sea cucumbers, possesses sulfated fucose branches on its backbone. oup.comunina.it Structure-activity studies revealed that these fucose side chains, along with a high molecular weight, are critical for activating the plasma contact system. oup.com Semi-synthetic approaches, starting from readily available this compound sulfate, have been developed to create fCS polysaccharides with defined structures to further probe these relationships. unina.it
Q & A
Q. What frameworks reconcile conflicting evidence between in vitro mechanistic studies and clinical trial outcomes?
Q. How should researchers report adverse events (AEs) in this compound trials to meet regulatory standards?
- Answer : Use MedDRA coding for AEs and report incidence rates per treatment arm. Differentiate between related (e.g., gastrointestinal events) and unrelated AEs. The EMA requires AE reporting even in open-label extensions .
Literature Synthesis
Q. What search strategies optimize systematic reviews of this compound’s efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
